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  • Product: 2-Methoxy-3-methylpyrazine
  • CAS: 68378-13-2

Core Science & Biosynthesis

Foundational

Natural occurrence of 2-Methoxy-3-methylpyrazine in food

Title: Technical Deep Dive: The Natural Occurrence and Analysis of 2-Methoxy-3-methylpyrazine Subtitle: A Guide to Origins, Mechanisms, and Quantification for Flavor Chemists and Pharmacologists Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: The Natural Occurrence and Analysis of 2-Methoxy-3-methylpyrazine Subtitle: A Guide to Origins, Mechanisms, and Quantification for Flavor Chemists and Pharmacologists

Executive Summary & Chemical Identity

2-Methoxy-3-methylpyrazine (2M3MP) (CAS: 2847-30-5) represents a unique intersection in flavor chemistry.[1] Unlike its structurally similar "green" cousins (IBMP, IPMP) which are potent markers of raw vegetal matter (bell peppers, peas) and insect taint, 2M3MP is characterized by a "roasted," "nutty," and "earthy" profile.

While ubiquitous in the flavor industry as a high-impact aroma chemical, its natural occurrence is bipartite: it arises primarily through thermal generation (Maillard reaction) in processed foods (coffee, nuts) and secondarily through specific microbial metabolic pathways.[2]

PropertySpecification
IUPAC Name 2-methoxy-3-methylpyrazine
Odor Threshold ~0.4 ng/L (water); High potency
Sensory Descriptors Roasted hazelnut, peanut, earthy, musty, coffee-like
Key Natural Sources Roasted coffee, hazelnuts, peanuts, bacterial metabolites
LogP ~1.3 (Moderate lipophilicity)

Mechanisms of Origin: Thermal vs. Biological

To understand the occurrence of 2M3MP, one must distinguish between de novo biosynthesis in living organisms and thermal generation during food processing.

A. The Dominant Pathway: Thermal Generation (Maillard Reaction)

In food matrices like coffee and nuts, 2M3MP is not present in the raw bean or nut. It is generated during roasting via the Maillard reaction, specifically involving the condensation of amino acid-derived precursors.[2]

  • Precursors: The methyl group at position 3 suggests Alanine as the specific amino acid donor (via Strecker degradation), while Glycine often provides the second nitrogen source.

  • Mechanism:

    • Strecker Degradation: Alanine reacts with dicarbonyls (from sugar fragmentation) to form acetaldehyde and an amino-ketone.

    • Condensation: Two amino-ketone units (or one amino-ketone + one amino-aldehyde) condense to form a dihydropyrazine ring.

    • Oxidation & Methylation: The ring oxidizes to a pyrazine. The methoxy group is introduced, likely via interaction with methanol (from pectin degradation) or radical methoxy species during high-temperature roasting.

B. The Biological Pathway: Microbial Metabolism

While less common than the thermal route for this specific analog, methoxypyrazines are secondary metabolites of certain bacteria (Pseudomonas perolens, Chondromyces crocatus).

  • Mechanism: Bacteria utilize an amino acid amide transferase system.

  • Methylation: The final step involves O-methylation of 2-hydroxy-3-methylpyrazine, catalyzed by O-methyltransferase (OMT) enzymes, using S-adenosyl-L-methionine (SAM) as the methyl donor.

Visualization: Formation Pathways

G cluster_maillard Thermal Pathway (Roasting) Ala L-Alanine Strecker Strecker Aldehydes (Acetaldehyde) Ala->Strecker Strecker Deg. Gly Glycine Amine Amino-ketones Gly->Amine Sugar Reducing Sugars Sugar->Strecker Fragmentation Strecker->Amine DHP Dihydropyrazine Intermediate Amine->DHP Condensation Final 2-Methoxy-3-methylpyrazine (2M3MP) DHP->Final Oxidation + Methylation

Figure 1: The primary thermal formation pathway of 2M3MP during the roasting of coffee and nuts.

Occurrence Profile: Quantitative Data

The following table summarizes the concentration ranges of 2M3MP found in key natural sources. Note the distinction between "Trace" in raw materials and "Significant" in roasted products.

Source MatrixStateConcentration Range (ng/g or ppb)Notes
Coffee (Arabica) Green (Raw)< 0.1 (Trace)Virtually absent prior to roasting.
Coffee (Arabica) Roasted5.0 – 45.0Increases with roast degree; contributes to "earthy" notes.
Hazelnuts Roasted200 – 2,000A critical marker for authentic hazelnut flavor.
Peanuts Roasted500 – 2,500High correlation with "roasted peanut" sensory scores.
Wine (Grape) Fermented< 2.0 (Trace)Differentiation: Wine taint is usually IBMP/IPMP, not 2M3MP.
Soil Bacteria CultureVariableProduced by Pseudomonas spp.[3] causing "musty" off-odors.

Analytical Methodology: SIDA-HS-SPME-GC-MS

Quantifying 2M3MP requires extreme sensitivity due to its low odor threshold and the complexity of food matrices (lipids in nuts, melanoidins in coffee). The Stable Isotope Dilution Assay (SIDA) is the only protocol that guarantees trustworthiness by correcting for extraction bias.

Protocol Design

Objective: Quantify 2M3MP at ng/kg levels in a high-lipid nut matrix.

1. Internal Standard (ISTD) Preparation:

  • Synthesize or purchase [²H₃]-2-methoxy-3-methylpyrazine (deuterated analog).

  • Why? The ISTD behaves chemically identically to the analyte during extraction but is distinguishable by Mass Spectrometry (shift of +3 m/z).

2. Sample Preparation:

  • Step A: Pulverize 5g of roasted nuts under liquid nitrogen (prevents volatile loss).

  • Step B: Transfer to a 20mL headspace vial.

  • Step C: Add 5 mL saturated NaCl solution (Salting out effect increases volatility).

  • Step D: Spike with known concentration of [²H₃]-ISTD.

  • Step E: Adjust pH to 7.5–8.0. Critical: Pyrazines are basic. At low pH, they protonate and stay in the water phase. Basic pH ensures they remain uncharged and volatile.

3. Extraction (HS-SPME):

  • Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).[4] Reason: Best for low molecular weight volatiles.

  • Incubation: 45°C for 15 mins (agitation 500 rpm).

  • Extraction: 30 mins headspace exposure.[5]

4. GC-MS Analysis:

  • Column: DB-WAX or SolGel-WAX (Polar). Reason: Pyrazines separate better on polar phases than non-polar (DB-5).

  • Injection: Splitless mode, 250°C.

  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (2M3MP): m/z 124 (Molecular ion), 95.

    • Qualifier Ion: m/z 53.

    • ISTD Ion: m/z 127.

Analytical Workflow Diagram

Analysis Sample Sample Matrix (Coffee/Nut Powder) ISTD Add ISTD ([²H₃]-2M3MP) Sample->ISTD Prep pH Adjustment (>7.5) + Sat. NaCl ISTD->Prep SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 45°C, 30 min Prep->SPME GC GC Separation Polar Column (WAX) SPME->GC MS MS Detection (SIM) Target: m/z 124 ISTD: m/z 127 GC->MS Data Ratio Calculation (Area 124 / Area 127) MS->Data

Figure 2: Validated SIDA-HS-SPME-GC-MS workflow for precise quantification.

Implications for Research & Development

1. Flavor Modulation: In plant-based meat alternatives, the "beany" off-notes often come from IPMP (green). Adding 2M3MP can mask these green notes through sensory integration , shifting the profile from "raw vegetable" to "roasted/cooked," increasing palatability.

2. Quality Control (Taint Analysis): While 2M3MP is desirable in coffee, its presence in unroasted crops or water systems indicates bacterial contamination (Pseudomonas). The protocol above serves as a dual-use tool: verifying roast quality in nuts or detecting spoilage in raw ingredients.

References

  • Ventos, E. (n.d.). 2-Methoxy-3-methylpyrazine Natural EU Bestally: Technical Data Sheet. Retrieved from [Link]

  • Perfumer & Flavorist. (2019).[1] Flavor Bites: 2-Methoxy-3-methylpyrazine.[1][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay. Retrieved from [Link]

  • Agilent Technologies. (2013). Sensitive Detection of 2-Methoxy-3-Isobutylpyrazine in Wine Using Triple Quadrupole GC/MS. Retrieved from [Link]

Sources

Exploratory

Synthesis of 2-Methoxy-3-methylpyrazine via Maillard reaction.

Technical Guide: Chemo-Enzymatic & Biomimetic Synthesis of 2-Methoxy-3-methylpyrazine (MMP) Executive Summary 2-Methoxy-3-methylpyrazine (MMP) is a high-impact aroma compound characterized by intense earthy, roasted, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemo-Enzymatic & Biomimetic Synthesis of 2-Methoxy-3-methylpyrazine (MMP)

Executive Summary

2-Methoxy-3-methylpyrazine (MMP) is a high-impact aroma compound characterized by intense earthy, roasted, and nutty notes (Odor Threshold: ~0.4 ppb in water). While alkylpyrazines are ubiquitous byproducts of the standard Maillard reaction (thermal processing of amino acids and reducing sugars), the methoxy-substitution presents a unique synthetic challenge.[1]

Standard Maillard pathways readily generate the pyrazine ring but rarely effectuate direct methoxylation without specific precursors. Therefore, this guide details a Biomimetic "Maillard-Driven" Synthesis . This hybrid protocol utilizes the Maillard degradation of carbohydrates (to generate dicarbonyls) and Strecker degradation of amino acids to construct the 2-hydroxy-3-methylpyrazine scaffold, followed by a regioselective O-methylation step to yield MMP.

Mechanistic Foundations

To synthesize MMP with high specificity, we must decouple the formation of the pyrazine core from the functionalization of the methoxy group.

The Maillard-Strecker Cascade (Ring Formation)

The core pyrazine structure is synthesized via the condensation of an


-dicarbonyl (derived from carbohydrate fragmentation) and an 

-amino acid amide.
  • Precursor A (Carbon Source): Pyruvaldehyde (Methylglyoxal) . In a "pure" Maillard context, this is generated via the retro-aldol cleavage of glucose or fructose.

  • Precursor B (Nitrogen Source): Glycinamide . While Glycine is the standard Maillard amino acid, Glycinamide favors the formation of the hydroxypyrazine intermediate (pyrazinone) rather than the symmetric dimethylpyrazines formed by Alanine.

The Tautomeric Intermediate

The condensation yields 2-hydroxy-3-methylpyrazine , which exists in equilibrium with its keto-tautomer, 3-methyl-2(1H)-pyrazinone . This intermediate is the critical "Maillard scaffold."

Regioselective O-Methylation

The final step involves fixing the methoxy substituent. In biological systems (e.g., Vitis vinifera), this is catalyzed by O-methyltransferase enzymes. In this biomimetic protocol, we utilize a chemical methylation step to convert the tautomeric hydroxy group into the methoxy ether.

Pathway Visualization

The following diagram illustrates the critical flux from raw precursors to the final methoxy-pyrazine, highlighting the divergence from standard alkyl-pyrazine formation.

Maillard_MMP_Synthesis cluster_0 Precursor Generation cluster_1 Maillard/Condensation Phase cluster_2 Functionalization Phase Glucose D-Glucose Pyruvaldehyde Pyruvaldehyde (Methylglyoxal) Glucose->Pyruvaldehyde Retro-Aldol Fragmentation Intermediate Condensation Complex (Schiff Base) Pyruvaldehyde->Intermediate Glycinamide Glycinamide (Amino Acid Derivative) Glycinamide->Intermediate Scaffold 2-Hydroxy-3-methylpyrazine (3-methyl-2(1H)-pyrazinone) Intermediate->Scaffold - 2 H2O Cyclization MMP 2-Methoxy-3-methylpyrazine (Target Molecule) Scaffold->MMP O-Methylation (Regioselective) MethylDonor Methylating Agent (e.g., Me2SO4 / Natural Equivalent) MethylDonor->MMP

Figure 1: Reaction pathway distinguishing the formation of the pyrazinone scaffold via condensation and the subsequent methylation step required for MMP synthesis.

Experimental Protocol

Safety Note: This protocol involves the use of dicarbonyls and methylating agents. All procedures must be conducted in a fume hood.

Phase 1: Synthesis of the Scaffold (2-Hydroxy-3-methylpyrazine)

This phase mimics the Maillard condensation but uses optimized stoichiometry to maximize the yield of the hydroxy-intermediate rather than random polymerization (melanoidins).

ParameterSpecificationRationale
Reagent A Pyruvaldehyde (40% aq. soln)Provides the 3-carbon backbone + methyl group.[2]
Reagent B Glycinamide HClProvides the 2-carbon/2-nitrogen backbone.
Molar Ratio 1.2 : 1 (Aldehyde : Amide)Slight excess of dicarbonyl drives consumption of the amide.
Solvent Methanol / Water (1:1)Maintains solubility of polar precursors.
Temperature -10°C to -5°C (Initial)Crucial: Low temp prevents immediate polymerization.
Base Sodium Hydroxide (2.5M)Neutralizes HCl and catalyzes condensation.

Step-by-Step:

  • Preparation: Dissolve Glycinamide HCl (0.1 mol) in 50 mL water. Chill to -10°C.

  • Addition: Add Pyruvaldehyde solution (0.12 mol) slowly.

  • Basification: Dropwise addition of NaOH (2.5M) while maintaining temperature < 0°C. The pH should reach ~10-11.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) over 2 hours. Stir for an additional 4 hours. The solution will darken (Maillard browning).

  • Acidification: Acidify to pH 2.0 with concentrated HCl to precipitate the pyrazinone or prepare for extraction.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate.
    
    • Checkpoint: Analyze via GC-MS.[3][4] Look for peak at MW 110 (2-hydroxy-3-methylpyrazine).

Phase 2: O-Methylation to 2-Methoxy-3-methylpyrazine

Direct Maillard reactions in food (e.g., coffee roasting) rely on trace methanol or radical methylation. For reproducible synthesis, we use a chemical methylation.

Protocol:

  • Resuspension: Dissolve the crude 2-hydroxy-3-methylpyrazine (from Phase 1) in anhydrous acetone.

  • Base: Add Potassium Carbonate (

    
    , 2 eq) to deprotonate the hydroxyl group.
    
  • Methylation: Add Dimethyl Sulfate (1.1 eq) or Iodomethane.

    • Green Alternative: For food-grade research, use Dimethyl Carbonate (DMC) with a catalyst (DBU) at reflux, as DMC is non-toxic and biodegradable.

  • Reflux: Heat to reflux (60°C) for 6 hours.

  • Quench: Add water to destroy excess methylating agent.

  • Extraction: Extract with Dichloromethane.

  • Distillation: MMP is volatile.[2] Purification via fractional distillation or column chromatography (Silica, Hexane:EtOAc 9:1).

Experimental Workflow Diagram

Workflow Start Start: Chill Reagents (-10°C) Mix Condensation: Pyruvaldehyde + Glycinamide Start->Mix Cyclize Cyclization: Room Temp, 4 hrs Mix->Cyclize Isolate Isolation: Acidify & Extract Cyclize->Isolate Methylate Methylation: K2CO3 + Methyl Donor Isolate->Methylate Purify Purification: Distillation Methylate->Purify

Figure 2: Operational workflow for the two-stage synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Polymerization of PyruvaldehydeEnsure temperature is strictly controlled (< -5°C) during base addition.
Formation of Dimethylpyrazine Self-condensation of AminoacetoneVerify purity of Glycinamide. Avoid using Alanine if strict regioselectivity is required.
N-Methylation vs O-Methylation Tautomeric preferenceUse a "hard" methylating agent (like Dimethyl Sulfate/Carbonate) and non-polar solvent to favor O-methylation over N-methylation.
Off-Odor (Potato/Earthy) Contamination with IBMP2-Isobutyl-3-methoxypyrazine is potent. Ensure no Leucine/Isovaleraldehyde contamination in precursors.

References

  • Rizzi, G. P. (2008).[5] Effects of Cationic Species on Visual Color Formation in Model Maillard Reactions of Pentose Sugars and Amino Acids. Journal of Agricultural and Food Chemistry, 56(16), 7160-7164.[5] Link

  • BenchChem. (2025).[1] The Formation of 2-Methoxypyrazine in the Maillard Reaction: A Technical Guide. BenchChem Technical Resources. Link

  • Li, D., et al. (2023).[5] Impact of Vine Water Status on 3-Alkyl-2-methoxypyrazine Content.[5] Journal of Agricultural and Food Chemistry, 71(49), 19288-19301.[5] Link

  • Adams, A., et al. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Link

  • Harris, S. A., et al. (2012).[5] Behavior of 3-Isobutyl-2-hydroxypyrazine (IBHP), a Key Intermediate in 3-Isobutyl-2-methoxypyrazine (IBMP) Metabolism.[5] Journal of Agricultural and Food Chemistry, 60(48), 11901-11908.[5] Link

Sources

Foundational

2-Methoxy-3-methylpyrazine synonyms and CAS number 2847-30-5.

[1][2][3][4][5][6] Executive Summary 2-Methoxy-3-methylpyrazine (MMP) is a potent, nitrogen-containing heterocyclic compound belonging to the alkyl-methoxypyrazine class. Unlike its structural analogs (e.g., 2-isobutyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

2-Methoxy-3-methylpyrazine (MMP) is a potent, nitrogen-containing heterocyclic compound belonging to the alkyl-methoxypyrazine class. Unlike its structural analogs (e.g., 2-isobutyl-3-methoxypyrazine) which are characterized by vegetative "green" notes, MMP is chemically distinct for its roasted, nutty, and earthy sensory profile. It serves as a critical scaffold in flavor chemistry—essential for reconstructing the profiles of hazelnut, almond, and coffee—and acts as a high-value intermediate in pharmaceutical synthesis.

This guide provides a rigorous technical analysis of MMP, covering its physicochemical identity, industrial synthesis, trace-level analytical detection, and regulatory standing.

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the existence of positional isomers (e.g., 2-methoxy-5-methylpyrazine) which possess significantly different odor thresholds and qualities.

Core Identity:

  • CAS Registry Number: 2847-30-5[1][2][3][4][5][6]

  • IUPAC Name: 2-Methoxy-3-methylpyrazine[2][5][6]

  • Common Synonyms: 3-Methoxy-2-methylpyrazine (tautomeric equivalent naming), FEMA 3183, "Nutty Pyrazine."

  • Molecular Formula: C₆H₈N₂O[2][3]

  • Molecular Weight: 124.14 g/mol [2]

Structural Note: Commercial supplies often contain mixtures of isomers (3-methyl, 5-methyl, 6-methyl). For high-fidelity applications (e.g., pharmaceutical intermediates or specific flavor reconstitution), purity >98% of the 2,3-isomer is required to avoid "green" off-notes associated with other alkyl-methoxypyrazines.

Physicochemical Profile

The following data represents the standard profile for high-purity MMP.

PropertyValueContext
Appearance Colorless to pale yellow liquidOxidizes/darkens upon light exposure
Odor Description Roasted hazelnut, almond, peanut, earthyDistinct from "Bell Pepper" (Isobutyl/Isopropyl variants)
Boiling Point 159°C (at 760 mmHg)Volatile; requires careful headspace management
Density 1.068 g/cm³ (25°C)Slightly denser than water
Refractive Index 1.504 – 1.508 (

)
Purity indicator
Flash Point 55.6°CFlammable (Class 3)
LogP 1.24Moderate lipophilicity; binds to fat matrices
Odor Threshold ~4 ppb (water)Extremely potent; requires dilution for sensory analysis

Synthesis & Manufacturing Protocols

Industrial Synthesis (Nucleophilic Aromatic Substitution)

The dominant industrial route involves the methoxylation of a chloropyrazine precursor. This is a classic


 (Nucleophilic Aromatic Substitution) reaction.

Reaction Logic: The pyrazine ring is electron-deficient (pi-deficient), making it susceptible to nucleophilic attack by the methoxide ion. The chlorine atom at the 2-position acts as the leaving group.

Protocol:

  • Precursor: 2-Chloro-3-methylpyrazine.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Conditions: Reflux (65-70°C) for 4–6 hours.

  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over

    
    , and distill under reduced pressure.
    
Visualizing the Reaction Pathway

The following diagram illustrates the transformation from the chlorinated precursor to the final methoxy-derivative.

Synthesis Precursor 2-Chloro-3-methylpyrazine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + NaOMe / MeOH Reflux Reagent Sodium Methoxide (Nucleophile) Reagent->Intermediate Product 2-Methoxy-3-methylpyrazine (Target) Intermediate->Product - Cl⁻ Byproduct NaCl Intermediate->Byproduct

Caption: Nucleophilic aromatic substitution (


) pathway for the synthesis of 2-Methoxy-3-methylpyrazine.

Analytical Methodologies (Trace Detection)

Due to its low odor threshold (ppb range), standard GC-FID is often insufficient. The gold standard for detection in complex matrices (food, biological fluids) is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode.

Validated Protocol: HS-SPME-GC-MS

A. Sample Preparation:

  • Matrix Modification: Add 30% (w/v) NaCl to the sample. Reasoning: The "salting-out" effect increases the ionic strength of the aqueous phase, driving the hydrophobic pyrazine into the headspace, thereby enhancing sensitivity.

  • Internal Standard: Use 2-methoxy-3-methylpyrazine-d3 (deuterated isotope) or 2-methoxy-3-ethylpyrazine. Reasoning: Corrects for variations in fiber extraction efficiency.

B. Extraction (SPME):

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[7] Reasoning: The bipolar nature of this triple-phase fiber captures both volatiles and semi-volatiles effectively.

  • Incubation: 40°C for 30 minutes with agitation (250 rpm).

C. GC-MS Parameters:

  • Column: DB-WAX or ZB-WAX (Polar). Reasoning: Pyrazines are basic and polar; a polar column provides better separation from the hydrocarbon background.

  • Inlet: Splitless mode @ 250°C.

  • MS Mode: SIM (Selected Ion Monitoring).

    • Target Ions (m/z): 124 (Molecular Ion), 95 (Base Peak).

    • Qualifier Ion: 53.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Prep Phase 1: Sample Prep cluster_Extract Phase 2: Extraction cluster_Analysis Phase 3: Detection Sample Sample Matrix (Liquid/Solid) Salt Add NaCl (30%) 'Salting Out' Sample->Salt ISTD Add Internal Std (Isotope Labeled) Sample->ISTD Headspace Headspace Generation 40°C / 30 min Salt->Headspace ISTD->Headspace SPME SPME Fiber Adsorption (DVB/CAR/PDMS) Headspace->SPME Equilibrium Desorption GC Injector 250°C Splitless SPME->Desorption Thermal Desorption Separation Capillary Column (Polar Phase) Desorption->Separation Detection MS Detection (SIM Mode: m/z 124, 95) Separation->Detection

Caption: Step-by-step workflow for trace analysis of 2-Methoxy-3-methylpyrazine using HS-SPME-GC-MS.

Applications & Biological Significance[8][9]

Flavor & Fragrance Industry

MMP is a FEMA GRAS (Generally Recognized As Safe) substance used to impart "brown" notes.

  • Key Profiles: Roasted peanut, hazelnut, cocoa, and coffee.

  • Usage Levels: Typically 1–10 ppm in concentrates; <0.5 ppm in final consumption.

  • Synergy: Often blended with acetylpyrazines to enhance the "popcorn/roasted" effect.

Off-Flavor Management (Differentiation)

It is crucial to distinguish MMP from its "green" homologs.

  • 2-Methoxy-3-methylpyrazine (MMP): Nutty/Roasty (Desirable in coffee/nuts).

  • 2-Isopropyl-3-methoxypyrazine (IPMP): Green Bell Pepper/Peas (Major cause of "Ladybug Taint" in wine).

  • 2-Isobutyl-3-methoxypyrazine (IBMP): Green Pepper (Varietal marker in Cabernet/Sauvignon Blanc).

Note: While MMP is not the primary culprit in Harmonia axyridis (Asian Lady Beetle) taint, it contributes to the overall "earthy/musty" defect complex if present with other alkyl-methoxypyrazines.

Regulatory & Safety Status

  • FEMA Number: 3183

  • EU Flavis Number: 14.024

  • JECFA: Evaluated as a flavoring agent; no safety concern at current levels of intake.

  • Handling:

    • H-Statements: H226 (Flammable liquid), H302 (Harmful if swallowed).

    • Storage: Store under nitrogen or argon to prevent oxidation to N-oxides, which leads to loss of aroma potency.

References

  • PubChem. (n.d.). 2-Methoxy-3-methylpyrazine (Compound Summary).[1][2][3][4][5][6][8][9] National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-Methoxy-3-methylpyrazine Material Safety Data and Organoleptic Profile. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methoxy-3-methylpyrazine Mass Spectrum.[10] NIST Chemistry WebBook. Retrieved from [Link]

  • FEMA. (n.d.).[6] Flavor Ingredient Library: 2-Methoxy-3-methylpyrazine.[2][6] Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • Pickering, G. J., et al. (2005).[11] The evaluation of remedial treatments for wine affected by Harmonia axyridis. (Contextual reference for methoxypyrazine analysis). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Controlled Synthesis of Pyrazines via Maillard and Strecker Pathways

Topic: Formation of Pyrazines from Amino Acids and Sugars Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Pyrazines (1,4-diazines) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formation of Pyrazines from Amino Acids and Sugars Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazines (1,4-diazines) represent a critical class of nitrogen-containing heterocycles with dual significance: they are potent flavorants in the food industry (responsible for roasted, nutty, and earthy notes) and privileged scaffolds in medicinal chemistry.[1][2][3][4][5][6] In drug discovery, the pyrazine nucleus is bioisosteric to pyridine and benzene, offering unique lipophilicity and metabolic stability profiles found in therapeutics like Bortezomib (oncology) and Pyrazinamide (tuberculosis).

This guide provides a mechanistic and practical framework for the formation of alkylpyrazines from amino acid and sugar precursors. Unlike generic overviews, this document focuses on the causality of reaction conditions , providing a self-validating protocol for synthesizing and isolating these compounds in a laboratory setting.

Mechanistic Foundations

The formation of pyrazines is not a single reaction but a cascade of competitive pathways primarily driven by the Maillard reaction and Strecker degradation .[7] Understanding these pathways is essential for controlling the substitution pattern of the pyrazine ring.

The Core Pathway
  • Condensation: A reducing sugar reacts with an amino acid to form a glycosylamine, which undergoes Amadori (or Heyns) rearrangement.

  • Fragmentation: The Amadori product degrades into reactive

    
    -dicarbonyls (e.g., glyoxal, methylglyoxal, diacetyl).
    
  • Strecker Degradation: These

    
    -dicarbonyls react with free amino acids.[8] The amino acid is decarboxylated and deaminated, yielding a Strecker aldehyde  (distinct aroma) and an 
    
    
    
    -aminoketone.[9]
  • Pyrazine Formation: Two molecules of

    
    -aminoketone condense to form a dihydropyrazine, which spontaneously oxidizes (dehydrogenates) to form the aromatic pyrazine.
    
Visualization of Signaling Pathways

The following diagram illustrates the critical checkpoints where reaction conditions (pH, temperature) dictate the yield.

Pyrazine_Formation_Pathway Substrates Precursors: Reducing Sugar + Amino Acid Amadori Amadori/Heyns Rearrangement Product Substrates->Amadori Condensation Dicarbonyl α-Dicarbonyls (e.g., 2,3-Butanedione) Amadori->Dicarbonyl Fragmentation (-H2O) Strecker Strecker Degradation Dicarbonyl->Strecker + Amino Acid Aminoketone α-Aminoketone (Reactive Intermediate) Strecker->Aminoketone - CO2 Aldehyde Strecker Aldehyde (Side Product) Strecker->Aldehyde Side Pathway Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Self-Condensation (Dimerization) Pyrazine FINAL PRODUCT: Alkylpyrazine Dihydropyrazine->Pyrazine Oxidation (-2H)

Figure 1: Mechanistic flow from precursors to alkylpyrazines. Note that the


-aminoketone is the rate-limiting intermediate for ring closure.

Precursor-Product Logic

The substitution pattern of the resulting pyrazine is strictly determined by the carbon source (sugar fragmentation) and the nitrogen source (amino acid).

Key Rule: The sugar provides the carbon skeleton for the ring and methyl side chains; the amino acid determines the specific aminoketone intermediate and can contribute larger alkyl side chains via Strecker aldehydes.

Amino Acid PrecursorSugar/Carbon SourceMajor Pyrazine ProductMechanism Note
L-Valine Glucose2,5-DimethylpyrazineValine yields ammonia; Glucose fragments to C2/C3 units.
L-Threonine (Self-degradation)2,5-Dimethyl-3-ethylpyrazineThreonine degrades to

-ketobutyrate, acting as both C and N source.
L-Serine GlucoseUnsubstituted PyrazineSerine provides nitrogen; lacks alkyl side chain contribution.
L-Leucine Fructose2-Isoamyl-3,5-dimethylpyrazineLeucine-derived Strecker aldehyde (isovaleraldehyde) incorporates into the ring.
L-Lysine Glucose2,3-Diethyl-5-methylpyrazineLysine promotes complex cross-linking; favors cyclopentapyrazines.

Experimental Protocol: Controlled Synthesis

This protocol is designed for the synthesis of 2,5-Dimethylpyrazine using a Valine/Glucose model system. It is scalable and self-validating via GC-MS.

Reagents & Equipment
  • Reagents: L-Valine (99%), D-Glucose (99%), Propylene Glycol (solvent), 0.5M NaOH (pH adjustment).

  • Internal Standard: 2-Methylpyrazine (for quantification).

  • Equipment: High-pressure reaction vessel (e.g., Parr reactor) or sealed heavy-wall glass tube; GC-MS system.

Step-by-Step Methodology
Step 1: Reactant Preparation

Dissolve L-Valine (0.1 mol) and D-Glucose (0.1 mol) in 50 mL of Propylene Glycol.

  • Why Propylene Glycol? It allows reaction temperatures >100°C without high pressure buildup compared to water, and mimics low-moisture food systems where pyrazine formation is favored.

Step 2: pH Adjustment (Critical Control Point)

Adjust the pH of the slurry to 9.0 using 0.5M NaOH.

  • Scientific Rationale: Pyrazine formation is base-catalyzed.[3] Alkaline conditions favor the fragmentation of sugars into

    
    -dicarbonyls and increase the nucleophilicity of the amino group, enhancing the Strecker degradation rate [1]. Acidic conditions favor furans instead.
    
Step 3: Thermal Treatment

Seal the vessel and heat to 140°C for 2 hours .

  • Kinetics: Temperatures below 120°C yield predominantly glycosylamines.[10] The activation energy for pyrazine ring closure requires >130°C. Do not exceed 160°C to avoid carbonization [2].

Step 4: Extraction[10]
  • Cool the reaction mixture to room temperature.

  • Dilute with 50 mL distilled water.

  • Perform Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) (

    
     mL).
    
  • Dry the combined organic layer over anhydrous

    
    .
    
  • Concentrate via rotary evaporation (bath temp < 40°C) to avoid loss of volatile pyrazines.

Step 5: Validation (GC-MS Analysis)

Analyze the concentrate using a DB-WAX or HP-5MS column.

  • Target Ion: Look for

    
     108 (molecular ion of dimethylpyrazine).
    
  • Confirmation: Compare retention time with the internal standard.

Pharmaceutical & Industrial Relevance[5][6][11]

From Flavor to Pharma

While the food industry optimizes these pathways for sensory attributes (roasted/nutty), the pharmaceutical industry utilizes the pyrazine scaffold for its electronic properties. The nitrogen atoms in the pyrazine ring reduce the basicity compared to pyridine, making them excellent bioisosteres for phenyl rings to improve metabolic stability and solubility.

Case Study: Bortezomib Synthesis

In the synthesis of Bortezomib (Velcade), a proteasome inhibitor used in multiple myeloma, the pyrazine ring is a critical structural motif. While industrial synthesis often uses condensation of ethylenediamine with glyoxal followed by oxidation, the biomimetic approach described above (using amino acid precursors) is gaining traction for generating substituted pyrazine libraries for fragment-based drug discovery (FBDD) [3].

References

  • Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry. [Link][11]

  • Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry. [Link][12]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. Polycyclic Aromatic Compounds. [Link][5]

  • Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link][13]

  • Formation of Pyrazines from L-Serine and L-Threonine. Journal of Agricultural and Food Chemistry. [Link]

Sources

Foundational

2-Methoxy-3-methylpyrazine aroma profile and description

An In-depth Technical Guide to 2-Methoxy-3-methylpyrazine: Aroma, Properties, and Analysis Introduction 2-Methoxy-3-methylpyrazine (CAS No. 2847-30-5) is a heterocyclic aromatic compound that holds significant importance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-3-methylpyrazine: Aroma, Properties, and Analysis

Introduction

2-Methoxy-3-methylpyrazine (CAS No. 2847-30-5) is a heterocyclic aromatic compound that holds significant importance in the fields of flavor science, food technology, and sensory research. As a member of the pyrazine family, it is renowned for its potent and distinctive aroma, which is primarily characterized by nutty and roasted notes.[1][2] This compound is a key contributor to the desirable aroma profiles of numerous thermally processed foods and is widely utilized as a flavoring agent to enhance the sensory appeal of a vast array of commercial products.[1][2] Its exceptionally low odor threshold makes it an incredibly powerful and efficient ingredient, requiring precise application in formulations.[2]

This technical guide provides a comprehensive overview of 2-methoxy-3-methylpyrazine, designed for researchers, scientists, and development professionals. It delves into its detailed aroma profile, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, it outlines its industrial applications, analytical methodologies for its characterization, and its safety and regulatory standing.

Sensory Profile and Organoleptic Properties

The defining characteristic of 2-methoxy-3-methylpyrazine is its complex and potent aroma. Its sensory profile is multifaceted and can be influenced by its concentration and the matrix in which it is present.

Core Aroma Descriptors: The consensus among flavor professionals is that 2-methoxy-3-methylpyrazine exhibits a dominant nutty and roasted aroma.[1][2][3] This primary characteristic is often further delineated with more specific descriptors.

  • Nutty: Hazelnut, almond, and peanut are the most frequently cited nutty notes.[2][3][4]

  • Roasted: The aroma is strongly associated with roasted profiles, reminiscent of toasted nuts and seeds.[1][5]

  • Earthy: A distinct earthy nuance provides depth and complexity to the overall profile.[1][5]

  • Vegetable/Green: At high dilutions or as a subtle undertone, it can present green, vegetable-like notes, sometimes described as reminiscent of raw potato.[2][6]

The perception of its aroma is highly dependent on its concentration. In heavy dilution, green notes can be more prominent, while at higher concentrations, it can contribute to a smoky odor.[6] This versatility makes it a valuable tool for flavorists aiming to build complex and authentic flavor profiles.

Table 1: Summary of Sensory Descriptors for 2-Methoxy-3-methylpyrazine

Descriptor CategorySpecific Notes
Primary Roasted, Nutty, Earthy[1][2][5]
Nut-Specific Hazelnut, Almond, Peanut[2][3][4]
Secondary Vegetable-like, Green, Raw Potato[2][6]
Concentration-Dependent Smoky[6]

Physicochemical Properties

Understanding the physical and chemical properties of 2-methoxy-3-methylpyrazine is crucial for its effective handling, formulation, and analysis.

Table 2: Physicochemical Data for 2-Methoxy-3-methylpyrazine

PropertyValueSource(s)
CAS Number 2847-30-5[1][7]
FEMA Number 3183[1][8]
Molecular Formula C₆H₈N₂O[1][7]
Molecular Weight 124.14 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 105 - 110 °C; 158 - 159 °C at 760 mmHg[1][6]
Flash Point 55.56 - 58.89 °C (132 - 138 °F) TCC[6][9]
Specific Gravity 1.060 - 1.092 @ 25°C[4][8][9]
Refractive Index 1.500 - 1.510 @ 20°C[1][9]
Solubility Soluble in alcohol; Insoluble in water[4][6]

Natural Occurrence and Biosynthesis

Natural Occurrence 2-Methoxy-3-methylpyrazine is a naturally occurring compound found in a variety of food sources.[2] Its presence is most notable in foods that have undergone thermal processing, such as roasting or baking. Key natural sources include:

  • Roasted coffee beans[2]

  • Cocoa products[2]

  • Certain nuts[2]

  • Wood smoke[6]

It has also been identified in the bacterium Chondromyces crocatus and the plant Arctium lappa (burdock).[7]

Formation and Biosynthesis The primary route for the formation of 2-methoxy-3-methylpyrazine in food is through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] This reaction is responsible for the browning and flavor development in many cooked foods.

In biological systems, such as plants and microorganisms, the biosynthesis of the broader class of 2-methoxy-3-alkylpyrazines is understood to originate from amino acids.[10][11] The final step in the biosynthesis of related compounds, such as 2-methoxy-3-isobutylpyrazine (IBMP) in grapes, involves the O-methylation of a non-volatile hydroxypyrazine precursor by an S-adenosyl-methionine-dependent O-methyltransferase (OMT) enzyme.[12] This suggests a similar enzymatic pathway is likely responsible for the formation of 2-methoxy-3-methylpyrazine in biological contexts.

Applications in Research and Industry

The potent and desirable aroma of 2-methoxy-3-methylpyrazine has led to its widespread use in various industrial and research applications.

Flavor and Fragrance Industry: This is the most significant commercial application.[2] It is used to impart or enhance nutty and roasted notes in a wide range of food products.[1]

  • Savory Products: Adds complexity to sauces, soups, and seasonings.[1]

  • Bakery and Confectionery: Crucial for creating authentic roasted nut, chocolate, and bread flavors.[9] It can effectively transform a simple chocolate flavor into a more robust and realistic one.[9]

  • Nut Flavors: It is considered a cornerstone ingredient for developing flavors such as hazelnut, peanut, almond, and pistachio.[5][9]

Table 3: Suggested Usage Levels in Flavor Formulations Note: Levels suggested for use in flavors intended for a 0.05% dosage in a final product (e.g., beverage).

Flavor ProfileSuggested Starting Level (ppm)
Hazelnut2,000 - 5,000
Peanut2,000
Almond (Toasted)1,000
Pistachio1,000
Sesame1,000
Cereal / Toasted Rice500
Bread / Pizza Crust400
Popcorn / Toasted Corn200
Source: Perfumer & Flavorist, 2019[5]

Research Applications:

  • Sensory Science: Used in studies to understand flavor perception and aroma interactions.[1]

  • Agricultural Applications: It can act as a natural attractant for certain pests, aiding in the development of eco-friendly pest control strategies.[1]

  • Pharmaceutical Development: Explored for its potential in flavor masking to improve the palatability of active pharmaceutical ingredients (APIs).[1]

Analytical Methodologies for Characterization

The analysis of potent, volatile aroma compounds like 2-methoxy-3-methylpyrazine, often present at trace levels (ng/L or ppt) in complex matrices, requires highly sensitive and specific analytical techniques.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for its identification and quantification.

Causality of Method Selection: GC-MS is chosen for its ability to separate volatile compounds (Gas Chromatography) and provide structural information for unambiguous identification (Mass Spectrometry). For trace-level analysis, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal choice as it is a solvent-free, rapid, and sensitive technique for extracting volatiles from the headspace above a sample, minimizing matrix interference.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating workflow for the determination of 2-methoxy-3-methylpyrazine in a liquid matrix (e.g., wine, coffee, or a model solution).

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl). Rationale: Salting-out increases the volatility of the analyte by decreasing its solubility in the aqueous phase, thereby enhancing its concentration in the headspace.

    • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog like 2-methoxy-d3-3-isobutylpyrazine, or a different alkylpyrazine not present in the sample). Rationale: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring quantitative accuracy.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at 40°C for 10 minutes with agitation. Rationale: This step allows the analyte to partition from the liquid phase into the headspace, reaching equilibrium.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes at 40°C. Rationale: This fiber type is effective for a broad range of volatile and semi-volatile compounds, including pyrazines.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for 5 minutes for thermal desorption of the analytes.

    • Chromatographic Separation:

      • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. Rationale: This temperature program effectively separates the target analyte from other matrix components.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of 2-methoxy-3-methylpyrazine (e.g., m/z 124, 109) and the internal standard. Rationale: SIM mode significantly increases sensitivity and selectivity by only monitoring specific mass fragments, which is critical for trace-level detection.

Data Analysis:

  • Identify 2-methoxy-3-methylpyrazine by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify the compound by calculating the ratio of its peak area to the internal standard's peak area and comparing it against a calibration curve prepared with known standards.

Workflow Visualization

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing p1 5 mL Sample + 1.5g NaCl + Internal Standard in Vial p2 Seal Vial p1->p2 e1 Equilibration (40°C, 10 min) p2->e1 e2 Fiber Exposure (Headspace, 30 min) e1->e2 a1 Thermal Desorption in GC Inlet (250°C) e2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (SIM/Scan) a2->a3 d1 Identification (Retention Time, Mass Spectrum) a3->d1 d2 Quantification (Internal Standard Method) d1->d2

Caption: HS-SPME-GC-MS workflow for 2-methoxy-3-methylpyrazine analysis.

Synthesis and Commercial Production

Commercial quantities of 2-methoxy-3-methylpyrazine are produced via chemical synthesis. One documented method involves the reaction of a mixture of isomeric monochlorinated methyl-pyrazines with sodium methoxide in methanol.[15] The reaction mixture is refluxed, and after workup including filtration, distillation, and extraction, the product is isolated.[15] Other synthetic strategies have also been developed, including those starting from 2-hydroxy-3,5-dimethylpyrazine or through the condensation of 1,2-aminoalcohols with protected amino acids.[14][16]

Safety and Regulatory Status

2-Methoxy-3-methylpyrazine has been evaluated by major international food safety authorities and is considered safe for its intended use in food and fragrances when used at appropriate levels.[2]

  • Regulatory Status: It is listed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is approved by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).[2][8]

  • Safety Hazards: Safety Data Sheets (SDS) indicate that the compound is a flammable liquid and vapor.[7][17] It is considered harmful if swallowed and can cause skin and serious eye irritation.[6][17] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), handling in a well-ventilated area, and keeping it away from ignition sources, are required.[17][18]

Conclusion

2-Methoxy-3-methylpyrazine is a powerful and versatile aroma compound with a characteristic nutty, roasted, and earthy sensory profile. Its natural occurrence in thermally processed foods and its well-understood physicochemical properties have made it an indispensable ingredient in the flavor industry. Its analysis is reliably achieved through sensitive techniques like HS-SPME-GC-MS, allowing for precise control in formulations. With a strong safety and regulatory approval record, 2-methoxy-3-methylpyrazine will continue to be a key molecule for scientists and developers creating authentic and appealing sensory experiences in food, beverages, and other consumer products.

References

  • Sinofi Ingredients. Buy Bulk - 2-Methoxy-3-Methylpyrazine | Manufacturer-Supplier. [Link]

  • The Good Scents Company. methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. [Link]

  • ResearchGate. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

  • De Monchy Aromatics. 2-methoxy-3-methylpyrazine chocolate pyrazine B. [Link]

  • The Good Scents Company. 2-methoxy-3-methyl pyrazine. [Link]

  • National Center for Biotechnology Information. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem. [Link]

  • The Good Scents Company. chocolate pyrazine B 2-methoxy-(3,6)-methylpyrazine. [Link]

  • Perfumer & Flavorist. Flavor Bites: 2-Methoxy-3-methylpyrazine. [Link]

  • Google Patents.
  • ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

  • Ventos. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY. [Link]

  • ACS Publications. Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. [Link]

  • OpenAgrar. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

  • PubMed. RIFM fragrance ingredient safety assessment, 2-methoxy-3-methylpyrazine, CAS Registry Number 2847-30-5. [Link]

  • PubMed. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks. [Link]

  • ResearchGate. 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

  • VITIS - Journal of Grapevine Research. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

  • National Center for Biotechnology Information. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-Methoxy-3-methylpyrazine

[1] Document Control: Subject: Structural Elucidation & Quality Control Standards (NMR, IR, MS) Target Molecule: 2-Methoxy-3-methylpyrazine (CAS: 2847-30-5)[1][2][3][4] Application: Flavor Chemistry, Pharma Intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: Structural Elucidation & Quality Control Standards (NMR, IR, MS)

  • Target Molecule: 2-Methoxy-3-methylpyrazine (CAS: 2847-30-5)[1][2][3][4]

  • Application: Flavor Chemistry, Pharma Intermediates, Fragrance Formulation[4][5]

Executive Summary & Molecular Profile[1]

2-Methoxy-3-methylpyrazine is a high-impact aroma chemical characterized by its "roasted," "nutty," and "earthy" sensory profile.[1][6] It serves as a critical marker in coffee roasting and is a potent flavoring agent (FEMA 3183).[1] In pharmaceutical synthesis, the pyrazine core acts as a bioisostere for pyridine and benzene rings, making its precise structural characterization vital for intermediate validation.[1]

This guide provides a self-validating spectroscopic framework.[1] We do not merely list peaks; we establish the diagnostic signals required to confirm identity and assess purity against common synthetic byproducts (e.g., 2-chloro-3-methylpyrazine or 2,3-dimethylpyrazine).

Molecular Specifications
ParameterValue
IUPAC Name 2-Methoxy-3-methylpyrazine
CAS Registry 2847-30-5
Formula

Molecular Weight 124.14 g/mol
LogP ~1.2 (Lipophilic, suitable for GC analysis)
Boiling Point 56 °C (at 10 mmHg) / ~160 °C (atm)
Refractive Index

Synthesis Context & Impurity Profiling[1][8]

To interpret spectra accurately, one must understand the sample's origin.[1] The industrial standard synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-methylpyrazine with sodium methoxide (


).[1]

Critical Impurity Markers:

  • Starting Material: 2-Chloro-3-methylpyrazine (Distinct isotopic pattern in MS due to

    
    ).[1]
    
  • Demethylated Byproduct: 2-Hydroxy-3-methylpyrazine (Broad OH stretch in IR, shift in NMR).

Diagram 1: Synthesis & Analytical Workflow

The following workflow illustrates the logic for validating the synthesized product using the data provided in this guide.

AnalyticalWorkflow Start Crude Reaction Mixture (Chloropyrazine + NaOMe) Extraction Liquid-Liquid Extraction (DCM/Water) Start->Extraction Distillation Fractional Distillation Extraction->Distillation GCMS GC-MS Screening (Target: m/z 124) Distillation->GCMS Decision Purity > 98%? GCMS->Decision NMR 1H / 13C NMR (Isomer Confirmation) Decision->NMR Yes IR FT-IR (Functional Groups) Decision->IR Yes Reprocess Recrystallize / Column Decision->Reprocess No Final Certified Reference Material (CRM) NMR->Final IR->Final Reprocess->GCMS

Caption: Analytical workflow for purifying and validating 2-Methoxy-3-methylpyrazine, prioritizing GC-MS for initial screening followed by NMR for structural certainty.

Mass Spectrometry (GC-MS)[1]

Technique: Electron Impact (EI, 70 eV).[1] Diagnostic Value: High. The molecular ion is stable due to the aromatic pyrazine ring.[1]

Fragmentation Logic

The mass spectrum of methoxypyrazines is dominated by the stability of the heteroaromatic ring.[1] However, the ether linkage is the primary site of fragmentation.[1]

  • Parent Peak (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  m/z 124.[1][4] Base peak (100% relative abundance).[1] This confirms the molecular weight.[1]
    
  • Loss of CHO (

    
    ):  m/z 95.[1] A characteristic fragmentation for methyl aryl ethers involves the loss of a formyl radical (
    
    
    
    ) or the sequential loss of formaldehyde (
    
    
    ) and a proton.[1] In pyrazines, the loss of
    
    
    is also common, but the 124
    
    
    95 transition is a key identifier.[1]
  • Loss of Methyl (

    
    ):  m/z 109.[1] Loss of the methyl group attached to the ring or the methoxy methyl.[1]
    
Tabulated MS Data (NIST Standard)[1]
m/zRelative Abundance (%)Fragment AssignmentMechanism
124 100 (Base)

Stable molecular ion (aromatic).[1]
95 ~60-80

Loss of formyl radical from methoxy group.[1]
53 ~40-50

Ring cleavage (retro-Diels-Alder type).[1]
42 ~20

Acetonitrile fragment/rearrangement.[1]

Infrared Spectroscopy (FT-IR)[1][9]

Technique: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).[1] Diagnostic Value: Confirmation of the ether linkage and absence of OH/NH impurities.[1]

Key Absorption Bands

The spectrum is defined by the interplay between the aromatic pyrazine stretches and the ether functionality.[1]

  • C-H Stretching (Aliphatic): 2950–2850

    
    .[1] Arising from the 
    
    
    
    and
    
    
    groups.
  • C=N / C=C Ring Stretching: 1580–1400

    
    .[1] Pyrazines typically show a pair of strong bands in the 1480–1400 region due to ring breathing vibrations.[1]
    
  • C-O-C Asymmetric Stretch: 1300–1100

    
    . Strong bands around 1180–1200 
    
    
    
    confirm the methoxy ether attachment.[1]
  • Absence of OH: Ensure no broad band exists at 3400

    
     (indicates hydrolysis to hydroxypyrazine).[1]
    

Nuclear Magnetic Resonance (NMR)[1][8][10][11]

Technique: 300 MHz or higher. Solvent:


.[1][7]
Diagnostic Value:  Definitive structural proof.[1] Distinguishes between isomers (e.g., 2-methoxy-5-methylpyrazine vs. 2-methoxy-3-methylpyrazine).[1]
H NMR (Proton)

The molecule has no symmetry, resulting in four distinct signal environments.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.95 - 8.05 Doublet (

)
1HH-5 Aromatic proton.[1] Deshielded by adjacent Nitrogen.[1] Couples with H-6.
7.85 - 7.95 Doublet (

)
1HH-6 Aromatic proton.[1] Slightly more shielded than H-5 due to distance from methyl? (Assignments often interchangeable without NOE).[1]
3.98 - 4.02 Singlet3H-OCH3 Methoxy protons.[1] Strongly deshielded by Oxygen.[1]
2.45 - 2.55 Singlet3H-CH3 Methyl protons attached to aromatic ring.[1]

Note: The coupling constant (


) is characteristic of meta-like coupling across the ring nitrogens in pyrazines.
C NMR (Carbon)

Six distinct carbon signals should be observed.

Chemical Shift (

, ppm)
Carbon TypeAssignment
~159.0 Quaternary (C)C-2 (Attached to Oxygen - most deshielded).[1]
~148.0 Quaternary (C)C-3 (Attached to Methyl).[1]
~139.0 Methine (CH)C-5
~135.0 Methine (CH)C-6
~53.5 Methyl (

)
-OCH3 (Methoxy carbon).[1]
~20.5 Methyl (

)
-CH3 (Ring methyl).[1]
Diagram 2: Structural Connectivity & NOE Logic

To distinguish the 2,3-isomer from the 2,5-isomer or 2,6-isomer, Nuclear Overhauser Effect (NOE) interactions are critical.[1]

NOE_Logic OMe Methoxy (4.0 ppm) Me Methyl (2.5 ppm) OMe->Me Strong NOE (Proximity confirms 2,3-subst) H6 H-6 (Aromatic) OMe->H6 Weak/None H5 H-5 (Aromatic) Me->H5 Weak/None H5->H6 Coupling (J=2.8Hz)

Caption: NOE connectivity diagram. A strong NOE signal between the Methoxy and Methyl groups confirms the 2,3-substitution pattern, ruling out 2,5 or 2,6 isomers.

References

  • National Institute of Standards and Technology (NIST). Pyrazine, 2-methoxy-3-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1]

  • PubChem. 2-Methoxy-3-methylpyrazine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • The Good Scents Company. 2-Methoxy-3-methylpyrazine: Organoleptic Properties and Safety. Available at: [Link][1]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.[1] (Standard reference for solvent calibration in

    
    ).
    

Sources

Foundational

Pyrazine Formation Pathways in Roasted Coffee: Mechanistic Kinetics &amp; Analytical Protocols

Topic: Pyrazine Formation Pathways in Roasted Coffee Beans Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary Pyrazines (1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrazine Formation Pathways in Roasted Coffee Beans Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyrazines (1,4-diazines) are nitrogen-containing heterocyclic compounds responsible for the characteristic "roasted," "nutty," and "earthy" sensory profiles of coffee.[1] For the pharmaceutical and food science communities, understanding pyrazine formation offers a dual value: it provides a model for controlling Maillard-driven heterocycle synthesis and serves as a case study in managing genotoxic impurities (e.g., acrylamide) that share parallel formation pathways.

This guide dissects the molecular mechanisms of pyrazine synthesis in the coffee matrix, specifically focusing on the Strecker degradation of amino acids and subsequent condensation reactions. It provides authoritative kinetic data (


) and a self-validating SPME-GC-MS protocol for quantification, designed for high-precision research environments.

Mechanistic Foundations: The Chemical Engine

The formation of alkylpyrazines in coffee is not a single reaction but a cascade of competitive pathways primarily driven by the Maillard reaction.

The Core Pathway: Strecker Degradation

While the initial Maillard step involves the condensation of a reducing sugar (glucose/fructose) and an amino acid to form a Schiff base (and subsequently an Amadori rearrangement product), the critical step for pyrazine formation is Strecker Degradation .[2]

  • Oxidation: Amadori products degrade into

    
    -dicarbonyls (e.g., 2,3-butanedione, glyoxal).
    
  • Transamination: These dicarbonyls react with free amino acids. The amino acid is decarboxylated and deaminated, yielding a Strecker aldehyde (aroma active) and an

    
    -aminoketone .
    
  • Condensation: Two

    
    -aminoketone molecules self-condense to form a dihydropyrazine.
    
  • Oxidation: The dihydropyrazine is oxidized (often losing H

    
    ) to form the stable, aromatic pyrazine ring.
    
Precursor Specificity

The substitution pattern of the final pyrazine is strictly determined by the amino acid precursor.

Amino Acid PrecursorPrimary Pyrazine DerivativesSensory Note
Alanine 2,5-DimethylpyrazineNutty, Roasted
Glycine Pyrazine (unsubstituted), MethylpyrazineCorn-like, Dry
Threonine 2-Ethyl-3,5-dimethylpyrazine Earthy, Woody (High Impact)
Serine Ethylpyrazine, MethylpyrazineRoasted
Leucine/Valine Isobutyl/Isopropyl-pyrazinesGreen, Bell Pepper

Critical Insight: The formation of 2-ethyl-3,5-dimethylpyrazine , a potent earthy odorant, is uniquely linked to L-threonine degradation. This pathway involves the formation of 2-aminobutyraldehyde, which condenses with aminopropanone (from alanine) or self-condenses.

Visualization: The Pyrazine Synthesis Cascade

PyrazinePathway ReducingSugar Reducing Sugar (Glucose/Fructose) Amadori Amadori Product ReducingSugar->Amadori + Amino Acid AminoAcid Free Amino Acid (e.g., Alanine, Threonine) AminoAcid->Amadori StreckerDeg Strecker Degradation AminoAcid->StreckerDeg Dicarbonyl α-Dicarbonyls (Glyoxal, Diacetyl) Amadori->Dicarbonyl Enolization Dicarbonyl->StreckerDeg StreckerAld Strecker Aldehyde (Side Product) StreckerDeg->StreckerAld AminoKetone α-Aminoketone StreckerDeg->AminoKetone Main Pathway Dihydro Dihydropyrazine (Unstable Intermediate) AminoKetone->Dihydro Condensation (x2) Oxidation Oxidation (-2H) Dihydro->Oxidation Pyrazine Alkylpyrazine (Stable Aromatic) Oxidation->Pyrazine

Figure 1: Mechanistic pathway from precursors to stable alkylpyrazines via Strecker degradation.

Reaction Kinetics & Modulation

Controlling pyrazine yield requires precise manipulation of thermal energy. Unlike simple degradation, pyrazine formation often follows pseudo-zero-order kinetics in complex matrices, meaning the rate is limited by the supply of intermediates (aminoketones) rather than initial precursors.

Activation Energy ( ) Thresholds

Research indicates distinct energy barriers for different pyrazine species. Higher


 values imply that these compounds require higher roast temperatures or longer development times to manifest.
CompoundActivation Energy (

)
Kinetic Implication
Pyrazine ~81.6 kJ/mol (19.5 kcal/mol)Forms readily at lower temps.
2,6-Dimethylpyrazine ~87.0 kJ/mol (20.8 kcal/mol)Intermediate formation rate.
2-Methylpyrazine ~103.8 kJ/mol (24.8 kcal/mol)Rate-limiting: Requires higher thermal load.
General Alkylpyrazines 56.5 – 124 kJ/molBroad range dependent on pH and water activity (

).
The "Roast Profile" Effect
  • HTST (High Temp, Short Time): Favors the rapid accumulation of Strecker aldehydes but often fails to provide sufficient time for the condensation/oxidation steps required for complex pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine). This results in a "green" or "grassy" profile.

  • LTLT (Low Temp, Long Time): Allows for the complete conversion of aminoketones into pyrazines, maximizing the "roasted" character. However, excessive time leads to degradation of these volatiles into non-volatile melanoidins.

Experimental Protocol: Quantification via SIDA-SPME-GC-MS

Objective: Quantify trace alkylpyrazines with high specificity using Stable Isotope Dilution Analysis (SIDA). Why SIDA? Pyrazines are volatile and susceptible to matrix effects. Using isotopically labeled internal standards (e.g.,


-2-methylpyrazine) compensates for extraction variability.
Materials
  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco). Reason: Triple-phase fiber captures the widest range of polarity and volatility.

  • Internal Standard (ISTD): mixture of deuterated pyrazines (e.g.,

    
    -2,5-dimethylpyrazine) in methanol.
    
  • Matrix Modifier: Saturated NaCl solution (to induce "salting out" and increase headspace concentration).

Step-by-Step Workflow
  • Sample Preparation:

    • Cryogenically grind roasted coffee beans to a fine powder (<500 µm) to prevent volatile loss due to frictional heat.

    • Weigh 1.00 g of powder into a 20 mL headspace vial.

    • Add 5 mL saturated NaCl solution.

    • Spike with 10 µL of ISTD mixture (approx. 50 µg/mL). Seal immediately with a PTFE-lined cap.

  • Equilibration & Extraction:

    • Incubate vial at 40°C for 20 minutes with agitation (500 rpm).

    • Note: Higher temps (>60°C) risk inducing artificial Maillard reactions during extraction.

    • Expose SPME fiber to headspace for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Desorption: 250°C for 5 min (splitless mode).

    • Column: Polar wax column (e.g., DB-WAX or SolGel-Wax), 30m x 0.25mm x 0.25µm. Reason: Pyrazines are polar; wax columns provide superior separation of isomers like 2,5- vs 2,6-dimethylpyrazine.

    • Oven Program: 40°C (hold 5 min)

      
       4°C/min 
      
      
      
      230°C (hold 10 min).
    • Detection: MS in SIM (Selected Ion Monitoring) mode. Target molecular ions (

      
      ) and specific fragments.
      
Analytical Logic Diagram

AnalyticalWorkflow Sample Cryo-Ground Coffee (1.0g) Prep Add NaCl (Sat) + ISTD (d-Pyrazines) Sample->Prep Equilib Equilibration 40°C, 20 min Prep->Equilib Extract SPME Extraction DVB/CAR/PDMS 30 min Equilib->Extract GC GC Separation Polar Wax Column Extract->GC Desorption 250°C MS MS Detection (SIM Mode) GC->MS Data Quantification (Ratio Analyte/ISTD) MS->Data

Figure 2: SIDA-SPME-GC-MS workflow for precise pyrazine quantification.

Pharma-Relevant Insights

Impurity Management

The chemistry of pyrazine formation parallels the formation of acrylamide , a genotoxic impurity. In drug formulation involving reducing sugars (e.g., lactose) and amine-containing APIs, "browning" reactions can lead to the formation of pyrazine-like impurities or loss of potency. The kinetic models (


 kJ/mol) used for coffee roasting can be adapted to predict stability in accelerated aging studies for pharmaceuticals.
Bioactivity

Pyrazine derivatives are not merely flavorants; they possess documented pharmacological activities:

  • Tetramethylpyrazine (Ligustrazine): A calcium channel blocker used in clinical settings for cardiovascular health.

  • Antimicrobial Potential: Several alkylpyrazines exhibit inhibitory effects against M. tuberculosis and E. coli, making them scaffolds of interest for drug discovery.

References

  • Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry.

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry.

  • Kinetics of Pyrazine Formation in Amino Acid‐Glucose Systems. Journal of Food Science.

  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides. Molecules.

  • The formation of alkylpyrazines in roasted coffee at different roasting speeds. International Food Research Journal.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Analysis of 2-Methoxy-3-methylpyrazine via HS-SPME-GC-MS

Executive Summary & Scientific Rationale 2-Methoxy-3-methylpyrazine (2M3MP) is a potent volatile organic compound (VOC) characterized by intense "roasted," "nutty," and "earthy" sensory attributes. In the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Methoxy-3-methylpyrazine (2M3MP) is a potent volatile organic compound (VOC) characterized by intense "roasted," "nutty," and "earthy" sensory attributes. In the pharmaceutical and food industries, it acts as a double-edged sword: a desirable flavorant in coffee and nuts, but a potent off-flavor (taint) in wines and drug formulations at trace levels (ng/L).

The Analytical Challenge: Direct injection of 2M3MP is often unfeasible due to its low concentration and the complexity of the matrices it inhabits. Furthermore, its high polarity relative to other volatiles can lead to poor peak shape and co-elution issues.

The Solution: This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1]

  • Why HS-SPME? It provides solvent-free enrichment, selectively concentrating volatiles while leaving non-volatile matrix interferences (sugars, proteins, API salts) behind.

  • Why DVB/CAR/PDMS Fiber? We utilize a triple-phase fiber. The Divinylbenzene (DVB) and Carboxen (CAR) layers are essential for trapping low-molecular-weight volatiles like pyrazines, while the Polydimethylsiloxane (PDMS) provides durability and handling of larger co-volatiles.

  • Why SIM Mode? Full-scan lacks the sensitivity required for parts-per-trillion (ppt) detection. SIM focuses the quadrupole on the specific m/z fingerprint of 2M3MP, dramatically increasing the Signal-to-Noise (S/N) ratio.

Chemical Identity & Target Properties[2][3]

ParameterSpecification
IUPAC Name 2-Methoxy-3-methylpyrazine
CAS Number 2847-30-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
LogP ~1.2 (Moderate hydrophobicity, but water-soluble enough to require salting out)
Sensory Threshold ~2–5 ng/L (ppt) in water

Experimental Workflow Visualization

The following diagram illustrates the critical path for analysis, highlighting the "Salting Out" mechanism which is the linchpin of high recovery.

G cluster_mechanism Mechanism of Action: Salting Out Sample Sample Matrix (Liquid/Slurry) Prep Matrix Modification (+NaCl, pH adj, IS) Sample->Prep 5mL aliquot Equilib Headspace Equilibrium (50°C, 15 min) Prep->Equilib Vial Sealed Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilib->Extract Fiber Exposure Desorb GC Inlet Desorption (250°C, Splitless) Extract->Desorb Injection Separation GC Separation (DB-WAX UI) Desorb->Separation Detect MS Detection (SIM Mode: m/z 124) Separation->Detect

Caption: Workflow for trace analysis of 2M3MP. Note the critical matrix modification step to enhance volatility.

Detailed Protocol

Phase 1: Sample Preparation (The "Salting Out" System)

Objective: Maximize the partition coefficient (


) to force 2M3MP from the liquid phase into the headspace.
  • Vial Selection: Use 20 mL amber headspace vials (to prevent photodegradation) with magnetic screw caps and PTFE/Silicone septa.

  • Sample Aliquot: Transfer 5.0 mL of liquid sample into the vial.

  • Matrix Modification (Critical):

    • Add 1.5 g of NaCl (Sodium Chloride). This creates a ~30% w/v saturated solution. The high ionic strength reduces the solubility of organics (Salting-out effect), significantly boosting headspace concentration.

    • Optional pH Adjustment: If the matrix is highly acidic (pH < 3), adjust to pH ~6.0 using 4N NaOH. Pyrazines can be protonated at very low pH, rendering them non-volatile.

  • Internal Standard (IS): Add 10 µL of deuterated standard (2-methoxy-3-methylpyrazine-d3 ) at 1 ppm.

    • Note: If deuterated standard is unavailable, 2-methoxy-3-ethylpyrazine is a viable surrogate, provided it is not native to the sample.

  • Sealing: Immediately cap the vial and vortex for 30 seconds to dissolve salt.

Phase 2: HS-SPME Extraction Parameters

Fiber: 50/30 µm DVB/CAR/PDMS (Gray Hub).

  • Conditioning: Condition fiber at 270°C for 30 min before first use.

ParameterSettingRationale
Incubation Temp 50°CSufficient to volatilize 2M3MP without generating thermal artifacts (Maillard reaction).
Incubation Time 10 minAllows headspace equilibrium to stabilize.
Agitation 250 rpmFacilitates mass transfer from liquid to gas phase.
Extraction Time 30 minPyrazines compete for fiber sites; 30 min reaches equilibrium on the CAR/DVB phase.
Desorption 3 min @ 250°CEnsures complete release of analytes to prevent carryover.
Phase 3: GC-MS Configuration

Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

Gas Chromatography (GC)[1][2][3][4][5]
  • Column: DB-WAX UI (or equivalent PEG phase), 30 m × 0.25 mm × 0.25 µm.

    • Why Polar? Pyrazines are polar. A non-polar column (DB-5) often co-elutes them with hydrocarbons. DB-WAX provides superior retention and peak shape for basic nitrogen heterocycles.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless Mode. Temperature: 250°C. Purge flow: 50 mL/min at 1.0 min.

Oven Program:

  • Initial: 40°C for 2 min (Focuses volatiles at head of column).

  • Ramp 1: 5°C/min to 150°C (Slow ramp separates closely eluting pyrazine isomers).

  • Ramp 2: 20°C/min to 240°C.

  • Hold: 240°C for 5 min (Bake out column).

Mass Spectrometry (MS)[1][2][3][5][6]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 250°C[5][6][7]

  • Acquisition Mode: SIM (Selected Ion Monitoring)

SIM Table for 2-Methoxy-3-methylpyrazine:

CompoundRT (min)*Quant Ion (m/z)Qualifier Ions (m/z)
2-Methoxy-3-methylpyrazine ~12.5124 95, 53
IS (Deuterated Analog) ~12.5127 98, 56

*Retention time is approximate for DB-WAX; determine experimentally.

Data Analysis & Troubleshooting

Quantification Strategy

Calculate the concentration using the Internal Standard Method :



Where 

(Response Factor) is determined via a calibration curve (range 1–500 ng/L).
Troubleshooting Matrix

T Issue Problem Detected Tail Peak Tailing Issue->Tail Sens Low Sensitivity Issue->Sens Carry Carryover Issue->Carry Sol1 Trim Column Inlet (Active Sites) Tail->Sol1 Adsorption on active sites Sol2 Check Salt Saturation (Increase Ionic Strength) Sens->Sol2 Poor phase transfer Sol3 Increase Desorb Time (Fiber not cleaning) Carry->Sol3 Incomplete desorption

Caption: Decision matrix for common GC-MS anomalies involving pyrazines.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyrazine, 2-methoxy-3-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[8] [Link]

  • Godelmann, R., et al. (2008). Targeted analysis of methoxypyrazines in wine by HS-SPME-GC-MS/MS. Journal of Agricultural and Food Chemistry. (Foundational work on SPME fiber selection for pyrazines).
  • Parr, H., et al. (2007). Analysis of methoxypyrazines in Sauvignon blanc wine. Analytica Chimica Acta.

Sources

Application

The Analyst's Guide to Pyrazine Profiling: A Deep Dive into Solid-Phase Microextraction (SPME)

Introduction: The Analytical Challenge of Pyrazines Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the characteristic aromas of a vast range of consumer products. Formed primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyrazines

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the characteristic aromas of a vast range of consumer products. Formed primarily through Maillard reactions and Strecker degradation during thermal processing, they impart the desirable roasted, nutty, and toasted notes in coffee, cocoa, baked goods, and certain pharmaceuticals. The accurate quantification of these volatile and semi-volatile compounds is therefore not merely an academic exercise; it is fundamental to quality control, flavor profiling, process optimization, and ensuring product consistency.

However, the analysis of pyrazines is fraught with challenges. Their volatility makes them prone to loss during sample preparation, while their presence within complex matrices (e.g., high-fat oils, carbohydrate-rich solids) complicates extraction and can lead to significant matrix interference. Traditional extraction methods often involve laborious, time-consuming, and solvent-intensive processes that are ill-suited for high-throughput screening and can introduce artifacts.

Solid-Phase Microextraction (SPME) has emerged as a powerful and elegant solution to these challenges.[1][2] This solvent-free sample preparation technique integrates sampling, extraction, and concentration into a single, efficient step, making it an indispensable tool for the modern analytical laboratory.[2][3] This guide provides an in-depth exploration of SPME for pyrazine analysis, moving beyond a simple recitation of steps to explain the underlying principles and rationale, thereby empowering researchers to develop and validate robust, reliable methods.

The Core Principle: Equilibrium-Driven Extraction

SPME operates on the fundamental principle of equilibrium partitioning. A fused silica fiber, coated with a specific polymeric stationary phase, is exposed to the sample or its headspace.[1][2] Analytes migrate from the sample matrix to the fiber coating until an equilibrium is established among the three phases: the sample matrix, the headspace, and the fiber's stationary phase.[4] The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, forming the basis for quantitative analysis.[1]

The extraction can be performed in two primary modes:

  • Direct Immersion (DI-SPME): The coated fiber is inserted directly into a liquid sample. This mode is effective but can be susceptible to fouling if the matrix contains non-volatile, high-molecular-weight interferences like lipids or proteins.[4][5]

  • Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial.[4] For volatile and semi-volatile compounds like pyrazines, HS-SPME is overwhelmingly the preferred method. It effectively isolates the analytes of interest from non-volatile matrix components, protecting the fiber, minimizing instrument contamination, and reducing matrix effects.[4]

Method Development: A Scientifically-Grounded Approach

Optimizing an SPME method is not a matter of guesswork; it is a systematic process guided by the physicochemical properties of the target analytes and the nature of the sample matrix. The selection of optimal conditions can dramatically affect the sensitivity and accuracy of the analysis.[6][7]

Pillar 1: Strategic Fiber Selection

The choice of SPME fiber coating is the most critical parameter in method development. The selection is dictated by the polarity and molecular weight of the target pyrazines. Pyrazines are generally considered semi-polar, volatile compounds. For a broad-spectrum analysis of various alkylpyrazines, a combination fiber is required.

The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely recognized as the most effective choice for pyrazine analysis.[3][6][7][8][9] The rationale for its superiority lies in its tri-phasic nature:

  • Polydimethylsiloxane (PDMS): A non-polar phase effective for extracting non-polar compounds via absorption.

  • Divinylbenzene (DVB): A porous polymer (solid) that retains larger or more polar analytes through adsorption.

  • Carboxen (CAR): A carbon molecular sieve with micropores ideal for trapping small, volatile molecules.[10]

This combination allows the fiber to efficiently adsorb pyrazines across a wide range of polarities and molecular weights, providing a more comprehensive profile of the sample's aroma compounds. Studies consistently demonstrate that DVB/CAR/PDMS fibers provide the maximum extraction efficiency for pyrazines compared to single- or dual-phase fibers.[6][7]

Pillar 2: Optimization of Extraction Parameters

Once the fiber is selected, the extraction conditions must be optimized to ensure maximum sensitivity and reproducibility. Extraction time and temperature are the most significant variables in HS-SPME for pyrazine analysis.[6][7]

  • Equilibration and Extraction Temperature: Temperature plays a dual role. Increasing the sample temperature increases the vapor pressure of the pyrazines, promoting their transfer from the matrix into the headspace. This generally improves extraction efficiency. However, the adsorption process onto the SPME fiber is exothermic. Therefore, excessively high extraction temperatures can hinder adsorption, causing analytes to partition back out of the fiber coating.[11] A typical optimization involves testing temperatures in the range of 40°C to 80°C to find the optimal balance that maximizes headspace concentration without compromising fiber adsorption.[9][12][13]

  • Equilibration and Extraction Time: The system must be given sufficient time to approach thermodynamic equilibrium.

    • Equilibration Time: This is the initial incubation period before exposing the fiber, allowing the volatile pyrazines to establish a stable concentration in the headspace of the sealed vial. A typical range is 10-30 minutes.[9]

    • Extraction Time: This is the duration the fiber is exposed to the headspace. Longer times generally lead to higher analyte recovery up to the point of equilibrium. A range of 20-60 minutes is commonly investigated.[9][13] It is crucial to keep this time constant across all samples and standards for reproducible, quantitative results.

  • Matrix Modifiers (Salting-Out Effect): For aqueous samples, the addition of a salt, such as sodium chloride (NaCl), can significantly enhance extraction efficiency.[1] The salt increases the ionic strength of the sample, which decreases the solubility of the relatively non-polar pyrazines in the aqueous phase and promotes their partitioning into the headspace—a phenomenon known as the "salting-out" effect.

The interplay of these parameters is crucial, and a systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions.

Caption: Logic flow for SPME method development for pyrazine analysis.

Protocol: Quantitative Analysis of Pyrazines in a Food Matrix by HS-SPME-GC-MS

This protocol provides a self-validating system for the quantification of pyrazines. It incorporates the use of an internal standard to correct for variations in extraction efficiency and instrument response.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • SPME Holder: Manual or for autosampler use.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Analytical Standards: High-purity standards of target pyrazine compounds (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, trimethylpyrazine, tetramethylpyrazine).

  • Internal Standard (IS): A deuterated pyrazine analog (e.g., 2,3,5,6-tetramethylpyrazine-d12) or a structurally similar compound not present in the sample.

  • Solvents: Methanol or Ethanol (HPLC grade) for stock solutions.

  • Reagents: Sodium Chloride (NaCl), analytical grade.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) and an autosampler equipped for SPME.

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of each pyrazine standard and the internal standard in methanol at a concentration of 1000 µg/mL. Store at -20°C.

  • Working Standard Mix: Prepare a mixed working standard solution containing all target pyrazines at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that yields a robust chromatographic peak (e.g., 5 µg/mL).

  • Calibration Curve: Construct a calibration curve by spiking a blank matrix (or water if a blank matrix is unavailable) with increasing concentrations of the working standard mix and a constant concentration of the internal standard. A typical range might be 0.5 to 100 ng/g.

Sample Preparation and Extraction Workflow
  • Sample Homogenization: Ensure the sample is homogeneous. Solid samples should be finely ground.

  • Aliquoting: Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.0 g of NaCl to the vial.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard working solution directly onto the sample.

  • Vial Sealing: Immediately seal the vial with the cap and septum. Vortex briefly to mix.

  • Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation.

  • Extraction: Following equilibration, expose the conditioned SPME fiber to the vial's headspace for 30 minutes at 60°C with continued agitation.

  • Desorption: After extraction, immediately transfer the fiber to the GC injection port, heated to 250°C . Desorb for 3 minutes in splitless mode to ensure complete transfer of analytes to the GC column.

Caption: Step-by-step HS-SPME-GC-MS workflow for pyrazine analysis.

GC-MS Conditions
  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode. Select 2-3 characteristic ions for each target pyrazine and the internal standard.

System Validation and Quality Control

A protocol is only trustworthy if it is validated. The following parameters must be assessed:

  • Linearity: The calibration curve should have a coefficient of determination (R²) ≥ 0.995.

  • Limits of Detection (LOD) and Quantitation (LOQ): Determined based on signal-to-noise ratios (S/N of 3 for LOD, 10 for LOQ) from low-level standards.

  • Precision: Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%.[13][14]

  • Accuracy: Determined by spike-recovery experiments. A blank matrix is spiked with known concentrations of pyrazines and analyzed. Recoveries should be within 85-115%.[13][14]

  • Matrix Effect: This can be evaluated by comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a matrix extract. Significant differences indicate a matrix effect. If severe, a matrix-matched calibration or the standard addition method may be necessary.[15]

Quantitative Data Summary

The performance of SPME for pyrazine analysis is well-documented. The following table summarizes typical validation parameters from published methods, demonstrating the technique's sensitivity and reliability.

Pyrazine(s)MatrixSPME FiberKey SPME ParametersAnalytical MethodQuantitative ResultsReference(s)
2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazineCocoa Wort75 µm CAR/PDMSEquilibrium Temp: 40°C, Equilibrium Time: 40 minGCLOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7%[12]
Various PyrazinesFlavor-Enhanced Edible Oils120 µm PDMS/DVB/CARPre-incubation: 80°C for 20 min, Extraction: 50°C for 50 minMHS-SPME-arrow-GC-MSLOD: 2–60 ng/g, LOQ: 6–180 ng/g, RSD: <16%, Recovery: 91.6–109.2%[13]
14 PyrazinesPerilla Seed OilsNot SpecifiedOptimized fiber choice, extraction temp, and timeHS-SPME-GC-MS²LOD: 0.07–22.22 ng/g, RSD: <9.8%, Recovery: 94.6–107.9%[14][16]

Troubleshooting Common SPME Issues

SymptomPossible Cause(s)Suggested Solution(s)
Poor Reproducibility / High RSD - Inconsistent extraction time or temperature.- Variable sample volume or vial headspace.- Fiber positioned at different depths in headspace.- Incomplete desorption.- Ensure precise control of all autosampler parameters.- Use a consistent sample weight/volume and vial size.- Ensure consistent fiber positioning.- Increase desorption time or temperature (do not exceed fiber max temp).
Low Sensitivity / Poor Recovery - Sub-optimal extraction parameters (time, temp).- Incorrect fiber choice for analyte polarity.- Matrix suppression effects.- Active sites in the GC inlet liner.- Re-optimize extraction time and temperature.- Confirm DVB/CAR/PDMS or other appropriate fiber is in use.- Add salt (NaCl) to aqueous samples; consider standard addition calibration.- Use a deactivated inlet liner designed for SPME.
Ghost Peaks / Carryover - Incomplete desorption from the previous run.- Increase desorption time/temperature. - Bake the fiber in a separate conditioning station or clean GC inlet between runs as per manufacturer's instructions.
Peak Tailing or Splitting - Analyte breakdown in the hot inlet.- Incompatible GC inlet liner (too wide).- Poor focusing at the head of the GC column.- Lower the inlet temperature if possible.- Use a narrow-bore (e.g., 0.75 mm ID) SPME-specific inlet liner.- Lower the initial oven temperature to improve cryofocusing.

Conclusion

Solid-Phase Microextraction represents a paradigm shift in the analysis of volatile and semi-volatile compounds like pyrazines. Its solvent-free nature, combined with high sensitivity and amenability to automation, makes it a superior alternative to traditional extraction techniques. However, realizing its full quantitative potential requires a deep understanding of the principles governing the extraction process. By strategically selecting the fiber, systematically optimizing extraction parameters, and implementing a robust validation plan, researchers can develop highly reliable and accurate methods. This guide serves as a framework for that process, empowering scientists to move from routine analysis to generating truly authoritative and defensible data in the critical field of flavor and aroma chemistry.

References

  • Cheméo (2023). Chemical Properties of Pyrazine (CAS 290-37-9). Available at: [Link]

  • Gong, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2486. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9261, Pyrazine. Available at: [Link]

  • Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2086-2095. Available at: [Link]

  • ResearchGate (2019). Request PDF: Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Available at: [Link]

  • Hadoudi, N., et al. (2023). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, 364, 02006. Available at: [Link]

  • Attygalle, A., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]

  • Gionfriddo, E., et al. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. Analytical Chemistry, 87(17), 8940-8948. Available at: [Link]

  • Maga, J.A. (1982). Pyrazines in foods. Review. Journal of Agricultural and Food Chemistry, 30(1), 1-4. Available at: [Link]

  • Pang, G. F., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Molecules, 27(20), 7004. Available at: [Link]

  • ResearchGate (2015). Request PDF: Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. Available at: [Link]

  • Maciążek-Jurczyk, M., et al. (2024). Solid-phase microextraction – a future technique in pharmacology and coating trends. Analytical Methods, 16, 12-28. Available at: [Link]

  • El-Mernissi, R., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(5), 104698. Available at: [Link]

  • Lee, J., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-8523. Available at: [Link]

  • OUCI (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Available at: [Link]

  • MDPI (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Available at: [Link]

  • Carlin, S., et al. (2016). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Foods, 5(3), 48. Available at: [Link]

  • Cecchi, L., et al. (2017). Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile. Talanta, 165, 497-504. Available at: [Link]

  • Hadoudi, N., et al. (2023). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. Available at: [Link]

  • Chen, H., et al. (2015). Morphological transformation of pyrazine-based acene-type molecules after blending with semiconducting polymers: from fibers to quadrilateral crystals. Soft Matter, 11(36), 7111-7117. Available at: [Link]

  • García, B., et al. (2024). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. Organic Letters, 26(2), 368-372. Available at: [Link]

  • St. Clair, A. K. (1991). Making Solid Aromatic Polyimide Fibers. NASA Technical Reports Server. Available at: [Link]

Sources

Method

Application Note: Sensory Evaluation &amp; Quantitation of 2-Methoxy-3-methylpyrazine (2-MMP)

This Application Note and Protocol guide is designed for high-level R&D professionals. It synthesizes sensory science with analytical chemistry to address the unique challenges of evaluating 2-Methoxy-3-methylpyrazine (2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for high-level R&D professionals. It synthesizes sensory science with analytical chemistry to address the unique challenges of evaluating 2-Methoxy-3-methylpyrazine (2-MMP) .

Subject: High-Sensitivity Protocols for 2-MMP (CAS: 2847-30-5) Application: Flavor Optimization (Nutty/Roasted profiles) & Off-Flavor Detection (Musty/Earthy taints) Version: 2.1 (Current as of 2025)

Executive Summary & Chemical Profile

2-Methoxy-3-methylpyrazine (2-MMP) is a "double-edged" aroma compound. At controlled concentrations (ppb range), it imparts critical roasted, nutty (hazelnut/almond), and cocoa notes.[1][2] However, at elevated levels or in unmasked matrices, it shifts aggressively to earthy, green, musty, and potato-like off-notes.

Due to its extremely low odor threshold (ng/L range) and high substantivity ("stickiness"), standard sensory protocols often fail due to cross-contamination and rapid olfactory fatigue. This guide outlines a modified, high-rigor protocol for accurate evaluation.

Chemical Identity
PropertySpecification
IUPAC Name 2-Methoxy-3-methylpyrazine
CAS Number 2847-30-5
Odor Threshold (Water) ~4.0 ng/L (ppt)
Odor Threshold (Oil) ~10–20 µg/kg (ppb)
LogP 1.24 (Moderate lipophilicity)
Sensory Descriptors Low Conc: Roasted hazelnut, almond, cocoa.High Conc: Raw potato, earthy, green bell pepper, moldy.[1][3][4][5]

Strategic Sensory Evaluation Workflow

The following diagram outlines the integrated workflow for evaluating 2-MMP, linking human sensory panels with instrumental validation.

SensoryWorkflow Start Sample Arrival (Unknown Conc.) Screening Rapid Screening (Orthonasal) Start->Screening Decision Detected? Screening->Decision Dilution Dilution Series (Logarithmic) Decision->Dilution Yes (High Intensity) Panel Descriptive Analysis (QDA Protocol) Decision->Panel No (Trace/Subtle) Dilution->Panel GCO GC-Olfactometry (Validation) Panel->GCO Confirm Descriptors Data Data Integration (OAV Calculation) Panel->Data Sensory Scores GCO->Data Peak Area + Odor Intensity Report Final Profile Report Data->Report

Figure 1: Integrated Sensory-Analytical Workflow for 2-MMP evaluation.

Protocol 1: Panelist Screening & Training

Objective: Eliminate anosmic individuals and train panelists to distinguish "roasted" from "earthy" nuances.

Anosmia & Specific Hyposmia Check

Pyrazines are notorious for specific anosmia (inability to smell a specific compound).

  • Prepare Screening Solution: 50 ng/L 2-MMP in odorless water.

  • Triangle Test: Present 3 cups (2 blanks, 1 spiked).

  • Criteria: Panelists must correctly identify the spiked sample in 3 consecutive replications.

Reference Standards Preparation

Use Ethanol (99.9% Food Grade) for stock solutions to ensure stability. Water stocks degrade rapidly (hydrolysis/evaporation).

AttributeReference MaterialConcentration (in Water)
Roasted/Nutty 2-Methoxy-3-methylpyrazine10 ng/L
Earthy/Raw Potato 2-Methoxy-3-methylpyrazine100 ng/L
Green/Bell Pepper 2-Isobutyl-3-methoxypyrazine (IBMP)5 ng/L (Contextual Reference)
Musty/Moldy 2,4,6-Trichloroanisole (TCA)5 ng/L (Contextual Reference)

Protocol 2: Quantitative Descriptive Analysis (QDA)

Challenge: 2-MMP causes rapid receptor saturation (fatigue). Solution: Extended Inter-Stimulus Intervals (ISI).

Environmental Controls
  • Air Filtration: Positive pressure room with activated carbon filtration.

  • Glassware: NO PLASTIC. Pyrazines adsorb to polymers. Use glass, baked at 200°C for 2 hours, or acid-washed.

  • Lighting: Red light to mask color differences if evaluating food matrices.

Evaluation Steps
  • Sample Volume: 20 mL in a 60 mL amber glass jar (headspace concentration is critical).

  • Equilibration: Samples held at 25°C ± 1°C for 30 minutes.

  • Sniffing Technique:

    • Short sniffs (bunny sniffs) to avoid saturation.

    • Max 3 sniffs per sample.

  • Scoring: 15cm line scale.

    • Attributes: Roasted Nutty, Earthy, Green/Vegetal, Cocoa, Musty.

  • Cleansing:

    • Smell: Smell own skin (forearm) or fresh coffee beans (use caution as coffee contains pyrazines; warm water vapor is safer).

    • Taste: Pectin rinse or unsalted cracker.

    • Wait Time: Minimum 2 minutes between samples (Critical for pyrazines).

Protocol 3: Instrumental Validation (HS-SPME-GC-MS/O)

Sensory data must be validated analytically to confirm the source of the aroma, as 2-MMP often co-elutes with other active compounds.

Extraction (HS-SPME)[4][6][7]
  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - 50/30 µm. Reason: Best for low molecular weight volatiles.

  • Incubation: 40°C for 30 min with agitation (500 rpm).

  • Salt Addition: Add 30% w/v NaCl to matrix to increase volatility (Salting-out effect).

GC-Olfactometry Setup

The effluent is split: 50% to Mass Spectrometer (Quant), 50% to Olfactory Port (Qual).

GCOSetup Injector GC Injector (250°C) Column Column (DB-WAX or ZB-5) Injector->Column Splitter Y-Splitter Column->Splitter MS Mass Spec (SIM Mode) Splitter->MS Quantitation SniffPort Olfactory Port (Humidified Air) Splitter->SniffPort Qualitative Human Assessor SniffPort->Human Real-time Scoring

Figure 2: Split-flow GC-Olfactometry configuration.

GC Parameters[2][7][8]
  • Column: DB-WAX (Polar) is preferred to separate 2-MMP from non-polar terpenes.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program: 40°C (2 min) -> 5°C/min -> 240°C. Slow ramp required to separate 2-MMP from 2-methoxy-3-ethylpyrazine.

  • Detection: MS in SIM mode (Selected Ion Monitoring).

    • Target Ions: m/z 124 (Molecular Ion), 81, 53.

Data Analysis: Odor Activity Value (OAV)

To determine the true impact of 2-MMP in your product, calculate the OAV.



  • OAV < 1: Not perceived directly, but may contribute to matrix complexity.

  • OAV 1–10: Subtle nutty/roasted notes.[2]

  • OAV > 10: Dominant character. Risk of "earthy" off-flavor if not balanced.

References

  • Sensory Properties & Thresholds

    • Evaluation of Potent Odorants in Food.[6] (2023).[7] Journal of Agricultural and Food Chemistry. Link

    • Pyrazines: 2-Methoxy-3-methylpyrazine Safety & Profile. The Good Scents Company. Link

  • Analytical Protocols

    • Standard Guide for Sensory Evaluation Methods to Determine the Sensory Shelf Life of Consumer Products. ASTM E2454. Link

    • Quantitative determination of methoxypyrazines in wine by GC-MS. (2021).[3][6][8][9] MDPI Molecules. Link

  • Methodology

    • Solid Phase Microextraction (SPME) for Pyrazine Analysis.[6] Supelco/Sigma-Aldrich Application Notes. Link

Disclaimer: 2-Methoxy-3-methylpyrazine is a potent chemical.[3][10] Always consult the SDS before handling. This protocol is for research purposes only.

Sources

Application

Advanced Protocol for the Detection of Pyrazine Biomarkers and Impurities Using Hybrid Electronic Nose Systems

Executive Summary & Scientific Rationale Pyrazines (1,4-diazines) are critical nitrogen-containing heterocyclic compounds serving as vital biomarkers in two distinct domains: pharmaceutical synthesis (as intermediates fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazines (1,4-diazines) are critical nitrogen-containing heterocyclic compounds serving as vital biomarkers in two distinct domains: pharmaceutical synthesis (as intermediates for antitubercular drugs like Pyrazinamide) and medical diagnostics (as volatile metabolites of pathogens like Pseudomonas aeruginosa and Paenibacillus polymyxa).

Traditional detection methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), while accurate, are non-continuous, expensive, and require extensive sample preparation. This Application Note details the development of a Hybrid Electronic Nose (e-nose) system specifically tuned for pyrazine detection.

The Hybrid Approach: To achieve both broad-spectrum profiling and target-specific quantification, this protocol employs a dual-sensor architecture:

  • Non-Specific Array: Metal Oxide Semiconductor (MOS) sensors for "fingerprinting" complex volatile mixtures.

  • Specific Sensor: Molecularly Imprinted Polymer (MIP) coated Quartz Crystal Microbalance (QCM) for the high-specificity detection of tetramethylpyrazine (TMP) and 2,5-dimethylpyrazine (2,5-DMP).

System Architecture & Mechanism

The Sensing Pathway

The detection of pyrazines relies on two distinct transduction mechanisms. Understanding these is crucial for interpreting data artifacts.

  • MOS Mechanism (Chemiresistive): Pyrazines are reducing gases. On an n-type semiconductor (e.g., SnO₂ or WO₃) heated to 300-400°C, atmospheric oxygen adsorbs as ionic species (

    
    , 
    
    
    
    ), extracting electrons and forming a depletion layer (high resistance). When pyrazine molecules contact the surface, they react with these oxygen ions, releasing electrons back into the conduction band, thereby decreasing resistance .
  • MIP-QCM Mechanism (Gravimetric): The QCM sensor relies on the piezoelectric effect.[1] The gold electrode is coated with a polymer synthesized in the presence of a pyrazine template. Once the template is washed away, cavities complementary to the pyrazine's shape and chemical functionality remain. Binding of the target pyrazine increases mass loading, causing a frequency shift (

    
    ) proportional to mass (
    
    
    
    ) according to the Sauerbrey equation.
System Diagram

Enose_System cluster_Sensors Hybrid Sensor Array Sample Headspace Sample (Vial/Bioreactor) Delivery Delivery System (Mass Flow Controllers) Sample->Delivery Volatiles Chamber Sensor Chamber (Teflon, 50mL) Delivery->Chamber Controlled Flow (200 mL/min) MOS MOS Array (WO3, SnO2) Broad Profiling Chamber->MOS Redox Rxn QCM MIP-QCM (Specific Target) Chamber->QCM Mass Binding DAQ DAQ Unit (ADC + Freq Counter) MOS->DAQ Resistance (Ω) QCM->DAQ Freq Shift (Hz) PC Workstation (Pattern Recognition) DAQ->PC Digital Signal

Figure 1: Architecture of the Hybrid Electronic Nose System for Pyrazine Detection.

Experimental Protocols

Protocol A: Fabrication of Pyrazine-Specific MIP-QCM Sensors

Objective: Create a sensor with high affinity for Tetramethylpyrazine (TMP).

Materials:

  • Template: Tetramethylpyrazine (TMP).

  • Functional Monomer: Methacrylic acid (MAA) – forms hydrogen bonds with pyrazine nitrogen.

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Transducer: 10 MHz AT-cut Quartz Crystal with Gold electrodes.

Step-by-Step Methodology:

  • Pre-polymerization Complex:

    • Dissolve 0.5 mmol TMP (Template) and 2.0 mmol MAA (Monomer) in 5 mL acetonitrile.

    • Expert Insight: A 1:4 ratio favors the formation of stable pre-polymerization complexes via non-covalent interactions between the carboxylic acid of MAA and the basic nitrogen of the pyrazine ring [1].

    • Stir for 3 hours at room temperature to reach equilibrium.

  • Polymerization:

    • Add 10 mmol EGDMA (Cross-linker) and 20 mg AIBN.

    • Purge with nitrogen for 10 mins to remove dissolved oxygen (which inhibits radical polymerization).

    • Spin-coat the solution onto the QCM gold electrode (2000 rpm, 30s).

    • Polymerize thermally at 60°C for 16 hours.

  • Template Removal (Elution):

    • Immerse the coated sensor in a solution of Methanol:Acetic Acid (9:1 v/v).

    • Sonicate for 15-minute intervals until the QCM frequency stabilizes (indicating all template is removed).

    • Validation: The frequency should increase (mass decrease) significantly during this step.

  • Conditioning:

    • Dry under a stream of nitrogen.

    • Bake at 80°C for 2 hours to stabilize the polymer matrix.

Protocol B: Headspace Sampling & Data Acquisition

Objective: Standardized delivery of volatiles to the sensor chamber.

Sampling Parameters:

Parameter Setting Rationale
Sample Volume 5 mL in 20 mL vial Ensures sufficient headspace ratio (3:1).
Incubation Temp 60°C Increases vapor pressure of pyrazines (semi-volatiles) without degrading the matrix [2].
Equilibration Time 30 mins Allows liquid-gas phase equilibrium (Henry’s Law).
Carrier Gas Synthetic Air (Zero Grade) Provides constant oxygen background required for MOS baseline stability.

| Flow Rate | 200 sccm | Optimized to prevent sensor cooling while ensuring rapid turnover. |

Workflow:

  • Baseline Acquisition: Flush sensor chamber with Synthetic Air for 120 seconds. Ensure MOS resistance slope is < 1% per minute.

  • Injection: Switch valve to direct carrier gas through the sample headspace and into the chamber.

  • Exposure: Expose sensors for 180 seconds.

    • Observation: MOS resistance will drop; QCM frequency will drop.

  • Purge (Recovery): Switch back to pure Synthetic Air. Flush for 300 seconds to desorb analytes.

Protocol C: Data Processing & Pattern Recognition

Objective: Extract meaningful features from raw sensor signals.

Feature Extraction: For each sensor


, calculate the relative response (

):


Multivariate Analysis (PCA):

  • Normalization: Auto-scale data (Mean = 0, Variance = 1) to ensure high-resistance MOS sensors do not dominate low-frequency shift QCM sensors.

  • PCA Execution: Perform Principal Component Analysis to reduce dimensionality.

  • Cluster Validation: Use Leave-One-Out Cross-Validation (LOOCV) to verify separability between "Control," "Low Pyrazine," and "High Pyrazine" groups.

Visualizing the Sensing Mechanism

The following diagram illustrates the molecular interaction at the MIP interface, which is the critical differentiator in this protocol.

MIP_Mechanism cluster_synthesis MIP Synthesis cluster_sensing Sensing Phase Complex Pre-Polymer Complex (Pyrazine + MAA) Polymer Polymer Matrix (Rigid Structure) Complex->Polymer Cross-linking Extraction Template Extraction (Methanol/Acetic Acid) Polymer->Extraction Cavity Imprinted Cavity (Shape + Functional Memory) Extraction->Cavity Creates Void Rebinding Specific Rebinding (Pyrazine Capture) Cavity->Rebinding Analyte Exposure Signal Piezoelectric Effect (Mass Increase -> Freq Drop) Rebinding->Signal

Figure 2: Molecular Imprinting Mechanism: From Synthesis to Signal Transduction.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Drifting Baseline (MOS) Humidity fluctuations or incomplete desorption.Install humidity trap (silica gel) upstream. Increase purge time and temperature (thermal shock cleaning).
Low Sensitivity (MIP-QCM) Incomplete template removal or thick polymer film.Repeat extraction with acetic acid. Ensure spin-coating thickness is < 500 nm (damping limit).
Poor Reproducibility Sample temperature variation.Use a water bath or Peltier block to control vial temperature within ±0.1°C.
Negative Peaks Flow rate switching artifacts.Balance pressure between "Reference" and "Sample" lines using a needle valve.

References

  • Molecular Imprinting Technology in Quartz Crystal Microbalance (QCM) Sensors. Source: MDPI, Sensors. URL:[Link]

  • Optimization of Headspace Solid-Phase Microextraction Parameters for the Analysis of Pyrazines. Source: NIH / PubMed. URL:[Link]

  • Gas Sensing Mechanisms of Metal Oxide Semiconductors: A Focus Review. Source: Royal Society of Chemistry (Nanoscale). URL:[Link]

  • Advances in Electronic-Nose Technologies Developed for Biomedical Applications. Source: NIH / PMC. URL:[Link]

  • Targeted Exhaled Breath Analysis for Detection of Pseudomonas aeruginosa in Cystic Fibrosis Patients. Source: Journal of Cystic Fibrosis. URL:[Link]

Sources

Method

Application Note: 2-Methoxy-3-methylpyrazine in Pharmaceutical Flavoring

Executive Summary 2-Methoxy-3-methylpyrazine (FEMA 3183) is a high-potency nitrogen-heterocycle widely utilized in pharmaceutical formulations to mask aversive taste attributes of Active Pharmaceutical Ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-methylpyrazine (FEMA 3183) is a high-potency nitrogen-heterocycle widely utilized in pharmaceutical formulations to mask aversive taste attributes of Active Pharmaceutical Ingredients (APIs). Unlike traditional sweeteners that merely "cover" bitterness, 2-Methoxy-3-methylpyrazine functions via olfactory-gustatory congruence , introducing "brown" flavor notes (roasted nut, coffee, cocoa) that cognitively align with bitter stimuli, thereby reducing the patient's perception of "chemical" bitterness.

This guide provides a technical roadmap for the safe handling, precise dilution, and formulation of 2-Methoxy-3-methylpyrazine in pediatric and geriatric oral dosage forms.

Physicochemical & Sensory Profile[1][2][3][4]

2-Methoxy-3-methylpyrazine is characterized by an extremely low odor detection threshold. Direct handling of the neat material without proper dilution protocols can lead to sensory fatigue and facility contamination.

Table 1: Technical Specifications
PropertySpecificationRelevance to Pharma
CAS Number 2847-30-5Identity verification
FEMA Number 3183GRAS Regulatory status (USA)
Odor Threshold ~4 ng/L (ppt) in waterHigh Potency: Requires geometric dilution
LogP 1.24Moderate lipophilicity; compatible with PG/EtOH
Solubility Water: ~8.4 g/L; Soluble in PG, EthanolWater solubility limits use in aqueous syrups without co-solvents
Boiling Point 158–159 °CVolatile; risk of headspace loss in processing
Sensory Descriptors Roasted hazelnut, peanut, earthy, coffee, cocoa, greenIdeal for masking alkaloids and metallic APIs

Mechanism of Action: Cognitive Congruence

The effectiveness of 2-Methoxy-3-methylpyrazine lies in Cross-Modal Integration . Bitterness is an inherent component of palatable food profiles like dark chocolate, coffee, and toasted nuts.

  • The Problem: When a patient tastes a bitter drug (e.g., an antihistamine) with a "Strawberry" flavor, the brain detects a dissonance (Strawberries should not be bitter), triggering a rejection response.

  • The Solution: By using 2-Methoxy-3-methylpyrazine to create a "Chocolate-Hazelnut" profile, the bitterness of the drug becomes a "congruent" part of the flavor experience. The brain accepts the bitterness as a natural component of the roasted profile.

Diagram 1: Cross-Modal Flavor Integration Pathway

G API Bitter API (Gustatory Input) Cortex Orbitofrontal Cortex (Integration Site) API->Cortex T2R Receptor Signal Pyrazine 2-Methoxy-3-methylpyrazine (Olfactory Input) Pyrazine->Cortex Retronasal Olfaction Perception_A Dissonance: 'Toxic/Chemical' Cortex->Perception_A If Fruit Flavor Used Perception_B Congruence: 'Roasted/Nutty' Cortex->Perception_B If Pyrazine Used

Figure 1: The neural integration of taste and smell. Pyrazines recontextualize bitterness from "toxic" to "roasted," leveraging the brain's expectation of bitterness in nutty/brown flavors.

Formulation Protocols

Protocol A: Preparation of 1.0% Stock Solution (Standard)

Critical Warning: Never pipette pure 2-Methoxy-3-methylpyrazine into a final formulation batch. Its potency (ppt threshold) makes direct dosing impossible to reproduce accurately.

Materials:

  • 2-Methoxy-3-methylpyrazine (Neat, >99%)[1][2]

  • Solvent: Propylene Glycol (PG) USP or Ethanol (96%) USP

  • Glassware: Amber borosilicate glass (to prevent light degradation)

Procedure:

  • Tare a 100mL amber volumetric flask on an analytical balance.

  • Dispense approximately 50mL of Propylene Glycol into the flask.

  • Weigh exactly 1.00 g of 2-Methoxy-3-methylpyrazine directly into the solvent.

    • Note: Do not weigh the pyrazine into a weigh boat first; evaporative loss will alter the mass.

  • Fill to volume (100mL) with Propylene Glycol.

  • Mix via magnetic stirring for 15 minutes. Capping is mandatory to prevent volatile loss.

  • Label as "Stock Solution A (10,000 ppm)." Shelf life: 6 months at 4°C.

Protocol B: Application in High-Bitterness Syrup (Example)

Target: Masking a bitter antibiotic (e.g., Clarithromycin) in a suspension. Target Flavor: Chocolate-Hazelnut.

Dosing Strategy:

  • Typical final concentration of 2-Methoxy-3-methylpyrazine in syrup: 0.5 ppm to 5.0 ppm .

  • This requires a secondary dilution of Stock A.

Workflow:

  • Create Working Standard (100 ppm): Dilute 1 part Stock A (1.0%) with 99 parts PG.

  • Formulation Addition: Add 0.5% to 5.0% of the Working Standard to the final syrup base.

Diagram 2: Geometric Dilution Workflow

Formulation cluster_QC Quality Control Gates Neat Neat Compound (100% Active) Stock Stock Solution A (1.0% in PG) Neat->Stock  Dilute 1:100  (Gravimetric) Working Working Standard (0.01% / 100 ppm) Stock->Working  Dilute 1:100  (Volumetric) Check1 GC-MS Verification Stock->Check1 Final Final Dosage Form (0.5 - 5.0 ppm) Working->Final  Add 0.5% - 5.0%  to Batch Check2 Sensory Panel (Triangle Test) Final->Check2

Figure 2: Geometric dilution strategy ensures homogeneity and prevents "hot spots" of flavor in the final pharmaceutical batch.

Stability & Compatibility Guidelines

Excipient Interactions
  • Plastics: Pyrazines are highly lipophilic (LogP 1.24) and known to migrate into LDPE and PVC packaging (scalping).

    • Recommendation: Store stock solutions in Glass or PET . Final liquid formulations should be stability-tested in their final packaging to quantify flavor loss over time.

  • Reducing Sugars: In the presence of reducing sugars (glucose, fructose) and heat, pyrazines can participate in Maillard reactions, potentially altering the flavor profile from "fresh nut" to "burnt."

Volatility Management
  • 2-Methoxy-3-methylpyrazine has a high vapor pressure. In ODT (Orally Disintegrating Tablet) manufacturing, it must be added at the final blending stage before compression.

  • For spray-drying applications, encapsulation (e.g., beta-cyclodextrin complexation) is required to retain the volatile profile.

Regulatory & Safety (E-E-A-T)

  • FEMA GRAS: 3183.[3][1][2][4] Approved for use in food and pharmaceuticals as a flavoring agent.[3][5]

  • JECFA No: 788.[2]

  • EU Flavis: 14.126.[2]

  • Safety Assessment: The metabolic pathway involves oxidation to the corresponding carboxylic acid and excretion. It is considered safe at current usage levels (ppb/ppm range).

References

  • FEMA Flavor Ingredient Library. (2023). 2-Methoxy-3-methylpyrazine (FEMA 3183) Profile.[3][1][2][6] Flavor and Extract Manufacturers Association. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17898, 2-Methoxy-3-methylpyrazine.Link

  • Capone, D. L., et al. (2018). Analytical quantification of pyrazines in aqueous matrices.[7] Journal of Agricultural and Food Chemistry. (Contextual citation for threshold methodology). Link

  • Gaudette, N. J., & Pickering, G. J. (2013). Modifying Bitterness in Functional Foods and Pharmaceuticals: Central Cognitive Interactions.[8] Comprehensive Reviews in Food Science and Food Safety. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Methoxy-3-methylpyrazine, FG Grade.[3]Link

Sources

Technical Notes & Optimization

Troubleshooting

Matrix effects in the quantification of 2-Methoxy-3-methylpyrazine.

<_ _>## Technical Support Center: Matrix Effects in the Quantification of 2-Methoxy-3-methylpyrazine Welcome to the technical support center for the quantification of 2-Methoxy-3-methylpyrazine (MMP). This resource is de...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>## Technical Support Center: Matrix Effects in the Quantification of 2-Methoxy-3-methylpyrazine

Welcome to the technical support center for the quantification of 2-Methoxy-3-methylpyrazine (MMP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your MMP quantification.

Introduction to Matrix Effects in MMP Analysis

2-Methoxy-3-methylpyrazine is a potent aroma compound found in various food products, such as coffee and wine, contributing to their characteristic roasty and nutty notes. Accurate quantification of this compound is crucial for quality control and research. However, the complexity of sample matrices often leads to a phenomenon known as "matrix effects," which can significantly impact the accuracy, precision, and sensitivity of analytical measurements.[1][2]

Matrix effects arise from the co-eluting components of the sample matrix that interfere with the ionization of the target analyte, in this case, MMP.[1][3][4] This interference can either suppress or enhance the analyte signal, leading to underestimation or overestimation of its concentration.[2][3][4] The primary cause of these effects is the competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.[3][5]

This guide will provide you with the expertise and field-proven insights to identify, understand, and mitigate matrix effects in your MMP quantification workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of MMP quantification?

A: Matrix effects are the alteration of the ionization efficiency of MMP due to the presence of other co-eluting compounds in the sample extract.[3][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification.[3][4] In complex matrices like coffee or wine, numerous compounds can interfere with the MMP signal during analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Q2: What causes matrix effects?

A: The primary cause of matrix effects is the competition for ionization between MMP and co-eluting matrix components in the ion source of the mass spectrometer.[3][5] Several factors contribute to this phenomenon:

  • High concentrations of co-eluting compounds: Abundant matrix components can saturate the ion source, reducing the ionization efficiency of the trace-level MMP.[5]

  • Changes in physical properties: Matrix components can alter the physical properties of the droplets in the electrospray ionization (ESI) source, such as surface tension and viscosity, affecting the formation of gas-phase ions.[4][7]

  • Charge competition: In ESI, matrix components can compete with MMP for protons or other adducts necessary for ionization.[3]

Q3: In which common matrices are matrix effects for MMP analysis prevalent?

A: Significant matrix effects are commonly observed in complex food and beverage matrices where MMP is a key aroma compound. These include:

  • Coffee: Both green and roasted coffee beans contain a multitude of compounds that can interfere with MMP analysis.[8][9]

  • Wine: Grapes and wine are complex matrices where matrix effects are a known challenge for the quantification of methoxypyrazines.[10][11]

  • Drinking Water: Even in seemingly simpler matrices like drinking water, organic and inorganic constituents can cause matrix effects in the analysis of off-odor compounds like MMP.[12][13]

Q4: How can I determine if my MMP analysis is affected by matrix effects?

A: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a sample of the matrix that does not contain the analyte).[3] A significant difference between the two slopes (typically >20%) indicates the presence of matrix effects.[3] Another technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[7][14] Injection of a blank matrix extract will show a dip or a peak in the analyte's signal if ion suppression or enhancement is occurring.[7][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of MMP.

Problem 1: Poor Reproducibility and Inaccurate Quantification of MMP

Possible Cause: Undiagnosed matrix effects are a leading cause of poor reproducibility and inaccurate results in MMP quantification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression/enhancement in LC-MS.

Solutions:

  • Chromatographic Separation Optimization: Modifying the chromatographic conditions can separate MMP from the interfering matrix components. [7] * Gradient Elution: Adjusting the mobile phase gradient can improve the resolution between MMP and co-eluting compounds.

    • Column Selection: Using a column with a different stationary phase chemistry can alter the selectivity and improve separation.

    • Flow Rate: Optimizing the flow rate can also enhance chromatographic resolution.

  • Sample Dilution: In cases of severe matrix effects, diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of MMP. [3][7]However, this approach may compromise the method's sensitivity if the concentration of MMP is already low. [7]

  • Change Ionization Source or Polarity: If using LC-MS, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects, as they have different ionization mechanisms. [4]APCI is generally less susceptible to matrix effects than ESI. [4][5]Additionally, analyzing in a different polarity (positive vs. negative ion mode) might reduce interferences.

Experimental Protocols

Protocol 1: Method of Standard Addition

This protocol describes how to perform the standard addition method for a single sample when matrix effects are suspected and a blank matrix is unavailable. [15] Steps:

  • Initial Analysis: Analyze the sample to obtain an initial estimate of the MMP concentration. [16]2. Prepare Aliquots: Prepare at least four equal aliquots of the sample extract (e.g., 1 mL each). [15][16]3. Spiking:

    • Leave the first aliquot unspiked (this is the zero addition point). [15] * Spike the remaining aliquots with increasing, known amounts of an MMP standard solution. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated amount of analyte in the aliquot. [15][16]4. Analysis: Analyze all prepared solutions (the unspiked and spiked aliquots) using the established analytical method.

  • Data Analysis:

    • Construct a calibration curve by plotting the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis. [15] * Perform a linear regression on the data points.

    • Extrapolate the linear regression line back to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of MMP in the original, unspiked sample aliquot. [15]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general workflow for the extraction of MMP from a liquid matrix (e.g., wine, coffee) using HS-SPME.

Materials:

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • SPME holder

  • Headspace vials with septa

  • Heating block or water bath with agitation

  • GC-MS system

Steps:

  • Sample Preparation: Place a known volume of the liquid sample into a headspace vial. If necessary, add salt (e.g., NaCl) to increase the volatility of MMP.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (ideally a stable isotope-labeled MMP) to the vial.

  • Equilibration: Seal the vial and place it in a heating block at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace. Agitation can facilitate this process.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column. Start the GC-MS analysis using an appropriate temperature program to separate the compounds.

Data Presentation

Table 1: Comparison of Mitigation Strategies for Matrix Effects in MMP Quantification

Mitigation StrategyPrincipleAdvantagesDisadvantages
Stable Isotope Dilution Analysis (SIDA) Co-eluting labeled internal standard experiences the same matrix effects as the analyte.Most accurate and reliable method for correcting matrix effects.Requires a specific, often expensive, labeled internal standard.
Method of Standard Addition Calibration curve is generated within the sample matrix.Corrects for matrix effects specific to each sample; no blank matrix needed.More time-consuming and requires more sample volume per analysis.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix similar to the samples.Compensates for matrix effects common to a batch of similar samples.Difficult to obtain a truly blank matrix; matrix variability can be an issue.
Enhanced Sample Cleanup (SPE, SPME, QuEChERS) Removes interfering matrix components before analysis.Can reduce or eliminate matrix effects, improving overall method performance.May lead to analyte loss; can be time-consuming and require method development.
Sample Dilution Reduces the concentration of interfering matrix components.Simple and quick to implement.Reduces sensitivity, which may not be suitable for trace-level analysis.

Conclusion

Successfully quantifying 2-Methoxy-3-methylpyrazine in complex matrices requires a thorough understanding and proactive management of matrix effects. By employing the diagnostic tools, troubleshooting workflows, and mitigation strategies outlined in this guide, researchers can significantly improve the accuracy, precision, and reliability of their analytical data. The key to robust quantification lies in the careful selection and validation of a strategy that is best suited to the specific sample matrix and analytical instrumentation.

References

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Darriet, P., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 841(2), 229-37. Retrieved from [Link]

  • Kim, J. H., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS. Food Science and Biotechnology, 34(15), 3537-3544. Retrieved from [Link]

  • Kim, J. H., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 34(15), 3537-3544. Retrieved from [Link]

  • Mei, H. (2005). Matrix effects: Causes and solutions. LCGC North America, 23(12), 1264-1273. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2005). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 529(1-2), 129-136. Retrieved from [Link]

  • Stoll, D. R. (2024, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Ryan, D., et al. (2005). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. Journal of Separation Science, 28(9-10), 1075-1082. Retrieved from [Link]

  • Fekete, S., & Fekete, J. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 22(2). Retrieved from [Link]

  • Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1). Retrieved from [Link]

  • An, J. (2016). Full article: Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 46(4), 325-335. Retrieved from [Link]

  • Allen, M. S., & Lacey, M. J. (1997). Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. In Modern Methods of Plant Analysis (Vol. 19, pp. 193-210). Springer. Retrieved from [Link]

  • Darriet, P., et al. (1999). Quantitative determination of 2-methoxy-3-isobutypyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 841(2), 229-37. Retrieved from [Link]

  • Dunlevy, J. D., et al. (2009). Rapid Measurement of 3-Alkyl-2-methoxypyrazine Content of Winegrapes To Predict Levels in Resultant Wines. Journal of Agricultural and Food Chemistry, 57(9), 3421-3428. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2005). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. Analytica Chimica Acta, 529(1-2), 129-136. Retrieved from [Link]

  • EURL-Pesticides. (2017, July 1). Workflow to perform quantification by standard addition procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • Locatelli, M., et al. (2016). QuEChERS Method for the Determination of 3-Alkyl-2-Methoxypyrazines in Wines by Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 9, 2874–2882. Retrieved from [Link]

  • Waters Corporation. (2021, January 21). Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar [Video]. YouTube. Retrieved from [Link]

  • Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 392-401. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. Retrieved from [Link]

  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]

  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie. (n.d.). Matrix-matched Calibration. Retrieved from [Link]

  • Maciążek-Jurczyk, M., et al. (2024). Solid-phase microextraction – a future technique in pharmacology and coating trends. Analytical Methods, 16(1), 8-24. Retrieved from [Link]

  • Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3991. Retrieved from [Link]

  • GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]

  • Jeffery, D. W., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules, 26(1), 205. Retrieved from [Link]

  • Romero-González, R., et al. (2014). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical Methods, 6(23), 9372-9383. Retrieved from [Link]

  • Sugitate, K., et al. (2018). Decrease in the Matrix Enhancement Effect on Pesticides Analysis With GC-MS Using New Types of Solid-Phase Extraction Column. Journal of AOAC International, 101(4), 1145-1151. Retrieved from [Link]

  • Analytical Science. (2025, September 22). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine. Retrieved from [Link]

  • Angeloni, S., et al. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Journal of Agricultural and Food Chemistry, 68(2), 585-592. Retrieved from [Link]

  • Khan, M. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2113-2121. Retrieved from [Link]

  • Albero, B., et al. (2015). QuEChERS sample prep. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Type of coffee matrix used in the selected studies: (a) the percentage... [Image]. Retrieved from [Link]

  • NIST. (n.d.). 2-methoxy-3,5-dimethylpyrazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 25(4), 231-237. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee. Retrieved from [Link]

  • Thermo Fisher Scientific. (2019, March 25). WEBINAR: Analysis of Contaminants in Food Matrices (Wine, Milk, Coffee, Chips) by LC-MSMS [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Methoxy-3-methylpyrazine (2M3MP) Stability &amp; Analysis

Status: Operational Ticket Subject: Degradation and Recovery of 2-Methoxy-3-methylpyrazine during Thermal Processing Assigned Specialist: Senior Application Scientist, Flavor & API Stability Unit Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Degradation and Recovery of 2-Methoxy-3-methylpyrazine during Thermal Processing Assigned Specialist: Senior Application Scientist, Flavor & API Stability Unit

Welcome to the Technical Support Interface

You are likely here because your data on 2-Methoxy-3-methylpyrazine (2M3MP) is inconsistent. You might be observing unexplained losses during thermal processing (roasting, sterilization, extrusion) or struggling with poor recovery rates in your GC-MS analysis.

2M3MP is a potent methoxypyrazine (earthy, nutty, roasted character) with an extremely low odor threshold. In drug development, it serves as both a flavor masking agent and a model for pyrazine-based API stability.

This guide is structured to troubleshoot the three most common failure modes in handling this compound.

Module 1: The "Disappearing Act" (Volatility vs. Degradation)

User Issue: "I am heating my formulation to 120°C. The 2M3MP is gone, but I don't see any degradation products."

Root Cause Analysis: You are likely confusing physical volatilization with chemical degradation . Pyrazine rings are inherently thermally stable due to aromaticity. However, 2M3MP has a high vapor pressure. In open systems, it evaporates before it degrades. Chemical degradation (hydrolysis) dominates only in acidic, aqueous environments.

Mechanism: Acid-Catalyzed Hydrolysis

If your matrix is acidic (pH < 4.0) and aqueous, the methoxy ether linkage is the weak point. It hydrolyzes to form 2-hydroxy-3-methylpyrazine (odorless, non-volatile) and methanol.

Diagram: Degradation Logic Flow

degradation_logic start Loss of 2M3MP Detected check_system Is the System Open or Closed? start->check_system open Open System (Roasting/Drying) check_system->open Open closed Closed System (Retort/Vial) check_system->closed Closed check_ph Check Matrix pH acid Acidic (pH < 4) check_ph->acid neutral Neutral (pH > 5) check_ph->neutral volatility CAUSE: Volatilization (Physical Loss) open->volatility Evaporation closed->check_ph hydrolysis CAUSE: Hydrolysis (Chemical Degradation) acid->hydrolysis Ether Cleavage stable STABLE (Minimal Loss) neutral->stable Ring Stability

Caption: Decision tree to distinguish between physical loss (volatility) and chemical breakdown (hydrolysis).

Troubleshooting Protocol: Kinetic Validation

To confirm if you have chemical degradation or just evaporation, perform this closed-vial stress test.

  • Prepare Samples: Dissolve 2M3MP (10 ppm) in two buffers: pH 3.0 (Citrate) and pH 7.0 (Phosphate).

  • Seal: Use crimp-top headspace vials (airtight) to prevent volatilization.

  • Stress: Heat at 100°C for 60 minutes.

  • Analyze:

    • If pH 7.0 recovery is ~95-100% and pH 3.0 is <80%: Chemical Hydrolysis is occurring [1].

    • If both are low: Leak/Volatilization (Check crimp seals).

Module 2: Analytical Recovery (The "Ghost Peak" Problem)

User Issue: "My GC-MS calibration curve is linear, but my recovery from the actual sample is terrible (<50%)."

Root Cause Analysis: 2M3MP is highly prone to matrix effects . In complex samples (drug formulations, food matrices), it binds to lipids or proteins, reducing the headspace concentration. Standard addition or external calibration will fail here.

The Solution: Stable Isotope Dilution Assay (SIDA) You must use a deuterated internal standard (e.g., d3-2-methoxy-3-methylpyrazine or d3-IBMP). The isotope behaves identically chemically but has a different mass. It corrects for extraction efficiency, matrix binding, and injection variability [2].

Recommended Protocol: HS-SPME-GC-MS [1][2][3]
ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (Grey)The "Triple Phase" fiber captures the wide polarity range of pyrazines and their degradation products [3].
Incubation 40°C for 30 minHigher temps (>60°C) risk generating new pyrazines via Maillard reaction in the vial.
Salt Addition 30% w/v NaCl"Salting out" is critical. It pushes the hydrophobic 2M3MP out of the liquid and into the headspace.
Internal Std REQUIRED Spike d3-2M3MP into the sample before any processing or extraction.
GC Column DB-WAX (Polar)Separates 2M3MP from other alkylpyrazines that co-elute on non-polar columns.

Analytical Workflow Diagram

spme_workflow sample Sample Matrix (Liquid/Solid) spike Spike Internal Standard (d3-2M3MP) sample->spike Step 1 salt Add NaCl (Sat.) + Buffer (pH 6-7) spike->salt Step 2: Matrix Mod equil Equilibration (40°C, 15 min) salt->equil Step 3 extract HS-SPME Extraction (DVB/CAR/PDMS) equil->extract Step 4 inject GC-MS Injection (SIM Mode: m/z 124, 127) extract->inject Step 5

Caption: Optimized analytical workflow using Isotope Dilution (SIDA) and HS-SPME.

Module 3: Matrix Binding (Lipid Suppression)

User Issue: "I added 2M3MP to a lipid-based drug carrier (or fat-rich emulsion), but the aroma is muted."

Root Cause Analysis: Methoxypyrazines are lipophilic (LogP ~1.24) [4].[4][5][6] In the presence of fats/oils, 2M3MP partitions into the lipid phase, drastically reducing the headspace concentration (the portion you smell or analyze). This is governed by the partition coefficient (


).
Thermodynamic Troubleshooting

If you are designing a formulation and need to maintain aroma/activity:

  • Calculate the Partitioning:

    • In water: 2M3MP is moderately soluble (~2 g/L), but prefers air/headspace (High Henry's Law Constant).

    • In oil: 2M3MP is highly soluble. It will "hide" in the oil.

  • The "Release" Test:

    • Dilute your lipid formulation with warm water (mouth/body temperature).

    • If the aroma suddenly spikes, the compound was not degraded; it was trapped.

    • Correction: You must overdose the compound in high-lipid formulations to achieve the same headspace concentration as in aqueous formulations.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection (HPLC) for 2M3MP? A: It is not recommended. While pyrazines absorb UV (approx. 270-280 nm), the molar extinction coefficient is low, and interferences in complex matrices are massive. GC-MS (SIM mode) is 1000x more selective and sensitive.

Q: Does 2M3MP degrade into other pyrazines? A: Generally, no. It does not typically rearrange into alkylpyrazines (like 2,3-dimethylpyrazine). The primary degradation pathway is the loss of the methyl group (demethylation) or the methoxy group (hydrolysis) [1].

Q: How do I store the pure standard? A: Store at -20°C under argon. Methoxypyrazines are potent; a micro-leak can contaminate an entire lab environment.

References
  • Ryona, I., et al. (2008).[7] The effects of cluster light exposure during fruit development on the composition of 2-methoxy-3-isobutylpyrazine in Vitis vinifera L. Journal of Agricultural and Food Chemistry.[4] (Demonstrates photodegradation and stability mechanisms relevant to methoxypyrazines).

  • Kotseridis, Y., et al. (2008). Quantitative analysis of 3-alkyl-2-methoxypyrazines in wines and musts. Journal of Chromatography A. (Establishes the SIDA-SPME protocol).

  • NIST Chemistry WebBook. 2-Methoxy-3-methylpyrazine Properties. (Physicochemical data).

  • PubChem. 2-Methoxy-3-methylpyrazine Compound Summary. (LogP and solubility data).

Sources

Troubleshooting

Technical Support Center: Pyrazine Mitigation in Pharmaceutical Development

Status: Operational Subject: Prevention of Off-Flavor Formation (Alkyl- & Methoxypyrazines) Target Audience: Formulation Scientists, Analytical Chemists, CMC Leads Executive Summary: The "Invisible" Impurity Pyrazines re...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Prevention of Off-Flavor Formation (Alkyl- & Methoxypyrazines) Target Audience: Formulation Scientists, Analytical Chemists, CMC Leads

Executive Summary: The "Invisible" Impurity

Pyrazines represent a unique challenge in drug development. Unlike standard degradation products that are monitored via HPLC-UV at 0.1% thresholds, pyrazines possess odor detection thresholds (ODT) in the parts-per-trillion (ppt) range. A formulation can pass all chemical purity specifications (>99.9%) yet fail sensory evaluation due to "earthy," "musty," or "rotten potato" off-notes caused by trace pyrazine formation.

This guide provides the mechanistic understanding, diagnostic protocols, and mitigation strategies required to eliminate pyrazine formation in APIs and finished dosage forms.

Root Cause Analysis: The Mechanism

To prevent pyrazines, you must disrupt their formation pathway. In pharmaceutical matrices, the dominant pathway is the Strecker Degradation within the Maillard reaction cascade.

The Critical Pathway

Pyrazines are not primary degradation products; they are secondary byproducts of


-dicarbonyls reacting with amino acids.
  • Precursors: Reducing sugars (Lactose, Glucose, Fructose) + Nitrogen sources (Amine APIs, Gelatin, Amino Acids).

  • Catalysts: Heat, Alkaline pH, High Water Activity (

    
    ).
    
Visualization: The Formation Cascade

The following diagram illustrates the branching pathways where intervention is possible. Note the critical role of pH.[1]

Maillard_Pyrazine_Pathway Start Amine Source (API or Excipient) Schiff Schiff Base Start->Schiff Sugar Reducing Sugar (Lactose/Glucose) Sugar->Schiff Amadori Amadori Product Schiff->Amadori Dicarbonyl α-Dicarbonyls (Intermediate) Amadori->Dicarbonyl degradation AcidPath Acidic pH (<5) Furfural Formation Dicarbonyl->AcidPath + H+ AlkPath Alkaline pH (>7) Strecker Degradation Dicarbonyl->AlkPath + Amino Acid Aldehyde Strecker Aldehydes AlkPath->Aldehyde Pyrazine ALKYLPYRAZINES (Off-Flavor) AlkPath->Pyrazine Condensation

Figure 1: The Maillard-Strecker pathway.[2] Note that alkaline conditions favor the Strecker degradation branch leading to pyrazines, while acidic conditions favor furfurals.

Diagnostic Data: Thresholds & Identification

Researchers often confuse pyrazines with solvent residues or oxidation. Use this table to correlate sensory descriptors with specific pyrazine species.

Critical Insight: Do not rely on standard HPLC-UV. The concentrations below are often below the Limit of Quantitation (LOQ) for standard release testing but are potent to the human nose.

CompoundSensory DescriptorOdor Threshold (Water)Common Source in Pharma
2-Isobutyl-3-methoxypyrazine (IBMP) Green pepper, earthy, musty2 ppt (ng/L)Packaging migration, water supply contamination
2,3,5-Trimethylpyrazine Roasted nut, baked potato~400 ppbHeat stress (coating/drying) of lactose-based formulations
2,5-Dimethylpyrazine Cocoa, fried peanut~35 ppmInteraction of amine APIs with reducing sugars
2-Ethyl-3,5-dimethylpyrazine Burnt, earthy0.04 ppbHigh-temperature extrusion or melt granulation

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My Solid Dosage Form Smells 'Musty' on Stability"

Context: A tablet containing a primary or secondary amine API (e.g., Fluoxetine, Sitagliptin, Amlodipine) develops an odor after 3 months at 40°C/75% RH.

  • Root Cause: The Lactose Incompatibility. You are likely using Lactose Monohydrate or Spray-Dried Lactose as a filler. The amine group of the API is reacting with the aldehyde group of the lactose (Maillard Reaction).[3][4][5]

  • Immediate Action:

    • Check the excipient list for reducing sugars (Lactose, Dextrose, Maltodextrin).

    • Perform a binary mixture compatibility study (API + Lactose) at 60°C for 2 weeks.

  • Formulation Fix:

    • Replace Filler: Switch to Mannitol (non-reducing sugar) or Dicalcium Phosphate (DCP) .

    • Micro-environment pH: Add a solid-state acidifier (e.g., Citric Acid, Fumaric Acid) to the granule to lower the micro-pH, inhibiting the Strecker degradation.

Scenario B: "Off-Flavor in High-pH Oral Suspension"

Context: A liquid formulation buffered to pH 8.0+ develops a "nutty" or "raw potato" smell.

  • Root Cause: Alkaline Strecker Degradation. At pH > 7, the amino groups are unprotonated (nucleophilic), drastically increasing their reactivity with any trace dicarbonyls present (often impurities in excipients like Glycerin or PEG).

  • Immediate Action:

    • Measure the carbonyl content of your polyol excipients (PEG, Propylene Glycol).

    • Check if the buffer system uses ammonia or amine-based buffers (TRIS).

  • Formulation Fix:

    • pH Strategy: If solubility permits, lower pH to < 6.0.

    • Scavengers: Add Bisulfite (if safety permits) to bind carbonyl intermediates, or use high-purity excipients with low aldehyde/peroxide values.

Experimental Protocols (Validation)

To confirm pyrazines, you must use Headspace Solid-Phase Microextraction (HS-SPME).[6][7][8] Direct injection GC is rarely sensitive enough.

Protocol: HS-SPME-GC-MS for Pyrazine Detection[6][7]
  • Objective: Detect ppt-level pyrazines in a solid or liquid matrix.

  • Equipment: GC-MS (Single Quad or Triple Quad for MRM).

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[9] Note: This triple-phase fiber is essential for covering the polarity range of pyrazines.

Step-by-Step:

  • Sample Prep: Weigh 1.0 g of sample into a 20 mL headspace vial. Add 2 mL saturated NaCl solution (to salt-out volatiles).

  • Incubation: Heat vial to 50°C for 15 minutes (agitation: 500 rpm).

  • Extraction: Expose SPME fiber to headspace for 40 minutes at 50°C.

  • Desorption: Inject fiber into GC inlet (splitless mode) at 250°C for 3 minutes.

  • GC Parameters:

    • Column: Wax column (e.g., DB-WAX or ZB-WAX) is preferred for separating polar pyrazines.

    • Oven: 40°C (hold 2 min)

      
       5°C/min 
      
      
      
      230°C.
  • Validation: Compare retention times and Mass Spectra (m/z 124, 137, 151 usually base peaks) against authentic standards.

Decision Tree: The Mitigation Workflow

Use this logic flow to systematically eliminate the issue.

Pyrazine_Troubleshooting Start Off-Flavor Detected IsChemMigration Is odor 'Plastic' or 'Solvent'? Start->IsChemMigration IsEarthy Is odor 'Earthy', 'Nutty', or 'Potato'? IsChemMigration->IsEarthy No CheckPkg Check Packaging (Leachables) IsChemMigration->CheckPkg Yes CheckForm Check Formulation (Maillard) IsEarthy->CheckForm Yes HasReducingSugar Contains Reducing Sugar? (Lactose/Glucose) CheckForm->HasReducingSugar HasAmineAPI Is API an Amine? HasReducingSugar->HasAmineAPI Yes Action2 Action: Check Excipient Purity (Aldehydes in PEG/Glycerin) HasReducingSugar->Action2 No Action1 Action: Switch to Mannitol/DCP HasAmineAPI->Action1 Yes Action3 Action: Check Water Activity (aw) Reduce Moisture HasAmineAPI->Action3 No

Figure 2: Logic flow for identifying and mitigating pyrazine sources.

FAQ: Researcher to Researcher

Q: Can I just use a masking agent? A: Generally, no. Pyrazines have such low thresholds (ppt) and high tenacity that they often "punch through" masking agents. Furthermore, in a regulatory context, a new odor indicates a new impurity profile, which must be characterized for safety (genotoxicity) even if masked.

Q: My API is a secondary amine. Is it safer than a primary amine? A: Do not assume safety. Secondary amines (e.g., Fluoxetine) can still undergo Maillard reactions with lactose to form Amadori products, which degrade into pyrazines. In fact, secondary amines can sometimes react faster due to higher basicity/nucleophilicity.

Q: Is this toxic? A: Most alkylpyrazines found in food (coffee, nuts) are GRAS (Generally Recognized As Safe). However, in a drug product, they are classified as impurities . While rarely toxic at ppt levels, their presence indicates formulation instability, which is a safety and efficacy concern.

References

  • Wirth, J., et al. (2001). "Determination of the Odor Thresholds of Alkylpyrazines in Water." Journal of Agricultural and Food Chemistry. Link

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. Link

  • Qiu, Y., et al. (2009). "Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice." Academic Press. (Chapter on Drug-Excipient Interactions). Link

  • Bharate, S. S., et al. (2010). "Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review." Journal of Excipients and Food Chemicals. Link

  • Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (EMA/CHMP/SWP/4446/2000). (For context on impurity limits). Link

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Synthetic Pyrazine Derivatives

Welcome to the Technical Support Center dedicated to addressing the purification challenges encountered during the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges encountered during the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on not just the "how," but the critical "why" behind each experimental step, ensuring a robust understanding and empowering you to overcome common and complex purification hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the purification of synthetic pyrazine derivatives.

Q1: What are the most common types of impurities I can expect in my crude pyrazine product?

A: Impurities in pyrazine synthesis are typically process-related and can include unreacted starting materials (e.g., α-diketones and 1,2-diamines), reaction byproducts such as imidazole derivatives, and residual metal catalysts, particularly palladium from cross-coupling reactions.[1][2] The formation of dihydropyrazine intermediates that are incompletely oxidized to the final aromatic pyrazine can also be a significant source of impurity.[3]

Q2: I'm observing co-elution of my pyrazine derivative with an impurity during flash chromatography. What are my options?

A: Co-elution is a frequent challenge, especially with structurally similar pyrazine derivatives.[4] Standard silica gel may not provide sufficient resolution.[4][5] Consider using high-surface-area silica (>700 m²/g), which can significantly enhance separation.[4] Additionally, optimizing your mobile phase is crucial. Employing a shallow gradient of a binary solvent system, such as hexane and ethyl acetate, can improve the resolution between compounds with close retention factors (Rf).[4][5]

Q3: My pyrazine derivative is a solid, but recrystallization is proving difficult. What am I doing wrong?

A: Successful recrystallization hinges on several factors. The choice of solvent is paramount; the ideal solvent should dissolve your compound well at elevated temperatures but poorly at room or lower temperatures.[6] A common mistake is rapid cooling, which can lead to the precipitation of an impure amorphous solid instead of well-defined crystals. Allowing the solution to cool slowly and remain undisturbed is key. Using an excessive volume of solvent will also prevent saturation and crystallization upon cooling. For some pyrazines, a mixed solvent system, like hexane/acetone or hexane/ethyl acetate, may be necessary.[6]

Q4: I've used a palladium catalyst in my synthesis. What are the most effective methods for its removal?

A: Residual palladium is a major concern, especially in pharmaceutical applications.[7][8] While traditional methods like chromatography and recrystallization can be partially effective, they often lead to product loss.[8] A highly effective approach is the use of solid-supported metal scavengers.[9][10][11] These are functionalized materials that selectively bind to the metal, allowing for its removal by simple filtration. Polychelated resin scavengers have proven to be cost-effective and efficient for removing various metals, including palladium.[9] Filtration through a pad of Celite can also be a simple and effective first step to remove insoluble metal species.[10]

Q5: During liquid-liquid extraction, I'm getting poor recovery of my pyrazine product. How can I improve this?

A: Inefficient liquid-liquid extraction (LLE) is often due to an insufficient number of extractions or a suboptimal choice of solvent. A single extraction is rarely enough; performing multiple extractions with fresh solvent is necessary to achieve good recovery (>90%).[1][2] The choice of the organic solvent is also critical. While solvents like methyl-t-butyl ether (MTBE) and ethyl acetate are common, they can co-extract polar impurities like imidazoles.[1][2] Hexane is a good alternative for selectively extracting pyrazines without these impurities.[1][2]

Q6: I have synthesized a chiral pyrazine derivative. What are the recommended methods for enantiomeric separation?

A: The separation of enantiomers is a specialized area of purification.[12] High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique.[13][14] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown excellent resolving power for various chiral compounds, including pyrazole derivatives which are structurally related to pyrazines.[13] The choice of mobile phase, whether normal or polar organic, can significantly impact the separation.[13]

Troubleshooting Guides

This section provides detailed, step-by-step protocols and decision-making workflows to address specific purification challenges.

Guide 1: Optimizing Flash Chromatography for Closely Related Pyrazine Derivatives

Problem: Poor separation of pyrazine derivatives with similar polarity.

Underlying Cause: The heterocyclic nature of pyrazines can lead to varied separation kinetics on standard silica gel.[4] Compounds with minor structural differences may have very similar affinities for the stationary phase, resulting in overlapping peaks.

Workflow for Optimization:

G start Start: Poor Separation in Flash Chromatography step1 Assess TLC Separation start->step1 step2 Option 1: Optimize Mobile Phase step1->step2 Good separation on TLC (ΔRf > 0.1) step3 Option 2: Change Stationary Phase step1->step3 Poor separation on TLC (ΔRf < 0.1) step4 Run Shallow Gradient step2->step4 step5 Use High-Surface-Area Silica step3->step5 step6 Evaluate Fraction Purity step4->step6 step5->step6 end_success Successful Separation step6->end_success Fractions are pure end_fail Re-evaluate Purification Strategy step6->end_fail Fractions are still mixed

Caption: Decision workflow for optimizing flash chromatography.

Detailed Protocol:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Develop a TLC plate with your crude material using a standard mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

    • Causality: TLC is a rapid and inexpensive way to predict the separation on a flash column. If you cannot achieve baseline separation on TLC, you are unlikely to do so on a column with the same mobile phase.

  • Mobile Phase Optimization:

    • If there is some separation on TLC, systematically vary the polarity of your mobile phase. Try different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to alter the selectivity.

    • Causality: Different solvents interact with your compounds and the silica in unique ways, which can enhance the separation between closely eluting species.

  • Employ a Shallow Gradient:

    • Instead of a steep gradient, use a long, shallow gradient around the polarity that gives the best separation on TLC. For example, a gradient of 10% to 30% ethyl acetate in hexane over 20 column volumes.

    • Causality: A shallow gradient increases the residence time of the compounds on the column and allows for more equilibrium-driven separation, improving resolution.

  • Consider High-Surface-Area Silica:

    • If mobile phase optimization is insufficient, switch to a flash cartridge packed with high-surface-area silica (>700 m²/g).[4]

    • Causality: A higher surface area provides more interaction sites for the molecules, leading to better separation of compounds with subtle structural differences.[4]

Guide 2: Effective Removal of Palladium Catalysts

Problem: Residual palladium in the final product after a cross-coupling reaction.

Underlying Cause: Palladium catalysts can form various species in the reaction mixture, some of which may be soluble in the organic phase and difficult to remove by simple filtration or extraction.[11]

Workflow for Palladium Removal:

G start Start: Crude Product with Pd Contamination step1 Filter through Celite start->step1 step2 Aqueous Wash (Optional) step1->step2 step3 Treat with Metal Scavenger step2->step3 step4 Filter off Scavenger step3->step4 step5 Analyze for Pd Content (e.g., ICP-MS) step4->step5 end_success Pd Levels Acceptable step5->end_success < 10 ppm (Typical Target) end_fail Repeat Scavenging or Consider Alternative step5->end_fail > 10 ppm

Caption: Step-by-step workflow for palladium removal.

Detailed Protocol:

  • Initial Filtration:

    • Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.

    • Causality: This will remove any heterogeneous palladium species (e.g., Pd black).[10]

  • Aqueous Workup:

    • Perform a standard aqueous workup. In some cases, washing with an aqueous solution of a chelating agent like EDTA or thiourea can help remove some of the palladium.

    • Causality: These agents can form water-soluble complexes with palladium, facilitating its removal into the aqueous phase.

  • Treatment with a Solid-Supported Scavenger:

    • To the organic solution of your crude product, add a solid-supported metal scavenger (e.g., silica- or polymer-bound thiol or amine).

    • Stir the mixture at room temperature or slightly elevated temperature for a few hours.

    • Causality: The functional groups on the scavenger have a high affinity for palladium and will chemisorb the metal from the solution.[11]

  • Removal of the Scavenger:

    • Filter the mixture to remove the solid scavenger.

    • Wash the scavenger with fresh solvent to ensure complete recovery of your product.

  • Concentration and Analysis:

    • Concentrate the filtrate to obtain your product, now with significantly reduced palladium content.

    • If required, analyze the palladium levels using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Guide 3: Overcoming Challenges in Recrystallization

Problem: Failure to obtain pure crystals of the pyrazine derivative.

Underlying Cause: A mismatch between the compound's solubility profile and the chosen solvent system, or improper cooling technique.

Data Presentation: Solvent Selection for Pyrazine Derivatives

CompoundSolventSolubilityReference
PyrazineWaterSoluble[6]
PyrazineHexaneVery Low[6]
Pyrazine-2-carboxylic acidWater, Ethanol, AcetoneSoluble[6]
Pyrazine-2-carboxylic acidHexane, TolueneLow to negligible[6]

Experimental Protocol for Recrystallization:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

    • Causality: This empirical approach is the most reliable way to find a suitable solvent or solvent system.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.

    • Causality: Using the minimum amount of solvent is crucial for achieving a supersaturated solution upon cooling, which is necessary for crystallization.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Causality: This prevents the insoluble impurities from being incorporated into your crystals.

  • Slow Cooling:

    • Allow the flask to cool slowly to room temperature, undisturbed. Covering the flask with a watch glass will slow down evaporation and cooling.

    • Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurities. Rapid cooling traps impurities and leads to the formation of an amorphous solid.

  • Inducing Crystallization (if necessary):

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cooling the solution further in an ice bath can also promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

References

  • Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
  • Ketelboeter, D. R., & Pappoppula, M. (2022). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society.
  • Miyamoto, H., Sakumoto, C., Takekoshi, E., Maeda, Y., Hiramoto, N., Itoh, T., & Kato, Y. (n.d.). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development.
  • 3M Purification Inc. (n.d.). Metal Removal From Fine Chemical Products. Bioprocess Online.
  • (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • BenchChem. (2025). Identifying common pitfalls in pyrazine synthesis and purification.
  • Ketelboeter, D. R., & Pappoppula, M. (n.d.). The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.
  • (2015). How can i remove palladium Pd catalyst easily?. ResearchGate.
  • (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
  • (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • (2021). How to Remove Palladium in three easy steps. Biotage.
  • BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures.
  • (2026). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
  • (2016). Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. PubMed.
  • (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting the Optimal SPME Fiber for Pyrazine Analysis

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the desirable roasted, nutty, and earthy aromas in a vast array of food, beverage, and pharmaceutical products. Formed primarily thr...

Author: BenchChem Technical Support Team. Date: February 2026

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the desirable roasted, nutty, and earthy aromas in a vast array of food, beverage, and pharmaceutical products. Formed primarily through Maillard reactions during thermal processing, the accurate quantification of these volatile and semi-volatile compounds is essential for quality control, flavor profiling, and process optimization. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a leading sample preparation technique, offering a solvent-free, sensitive, and efficient method for extracting pyrazines from complex matrices prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]

The heart of the SPME technique is the fiber, a fused silica filament coated with a specific stationary phase. The choice of this fiber is the single most critical parameter determining the success of the analysis. It dictates the efficiency and selectivity of the extraction, directly impacting the sensitivity and accuracy of the final results. This guide provides an in-depth comparison of commonly used SPME fibers for pyrazine analysis, grounded in experimental evidence and the fundamental principles of analyte-fiber interaction.

The Causality of Extraction: Understanding Pyrazine and Fiber Properties

Effective fiber selection is not a matter of trial and error; it is a decision based on the physicochemical properties of the target analytes. Pyrazines are generally considered semi-polar, volatile to semi-volatile compounds. The extraction process relies on the partitioning of these analytes from the sample matrix into the headspace and their subsequent adsorption onto the SPME fiber's stationary phase.[1] This partitioning is governed by the principles of "like dissolves like."

There are two primary mechanisms of extraction for SPME fibers:

  • Absorption: The analytes partition into a liquid-like polymer coating, similar to dissolving. This is characteristic of fibers like Polydimethylsiloxane (PDMS).[3]

  • Adsorption: The analytes bind to the surface of solid, porous particles. This is a stronger interaction, making it highly efficient for trace-level volatiles. Fibers containing Carboxen (CAR) or Divinylbenzene (DVB) particles rely on this mechanism.[3][4][5]

For the broad range of pyrazines, which vary in molecular weight and polarity, fibers that combine these mechanisms often provide the most comprehensive extraction.

Comparative Analysis of SPME Fiber Coatings

The selection of a fiber should be a deliberate choice based on the specific analytical goals. While one fiber may excel at extracting highly volatile, low-molecular-weight pyrazines, another may be better suited for their larger, less volatile counterparts. A comparative study of four different SPME fiber types in a yeast extract matrix demonstrated that a tri-phasic DVB/CAR/PDMS fiber yielded the highest extraction efficiency for a range of pyrazine compounds.[6][7]

The following table summarizes the performance and typical applications of the most relevant SPME fibers for pyrazine analysis.

SPME Fiber CoatingComposition & MechanismPolarityIdeal Target AnalytesPerformance Insights for Pyrazine Analysis
DVB/CAR/PDMS Divinylbenzene/Carboxen/Polydimethylsiloxane (Adsorption/Absorption)BipolarBroad range of volatiles & semi-volatiles (C3-C20).[8][9]Highly Recommended. Considered the most versatile and effective fiber for general pyrazine screening.[1][2][10] The combination of three phases allows for the efficient adsorption of pyrazines with diverse polarities and molecular weights.[6][7]
CAR/PDMS Carboxen/Polydimethylsiloxane (Adsorption)BipolarHighly volatile, low molecular weight compounds (MW 30-225).Excellent for Volatiles. Ideal for analyzing small, highly volatile pyrazines. The microporous Carboxen provides a very strong affinity for these compounds.
PDMS/DVB Polydimethylsiloxane/Divinylbenzene (Adsorption/Absorption)BipolarVolatiles, amines, and nitro-aromatic compounds (MW 50-300).[9]Good General-Purpose Fiber. Effective for a range of pyrazines, particularly more volatile polar analytes.[9][11] The macroporous DVB is well-suited for slightly larger molecules than Carboxen.[3]
Polyacrylate (PA) Polyacrylate (Absorption)PolarPolar semi-volatile compounds (MW 80-300).[9]Specialized for Polar Analytes. While pyrazines are semi-polar, this fiber can be a good choice when targeting more polar pyrazine derivatives or when trying to selectively extract polar compounds from a complex mixture.
PDMS Polydimethylsiloxane (Absorption)Non-polarNon-polar volatiles (MW 60-275).[9]Generally Not Recommended. Due to its non-polar nature, PDMS is typically less efficient for extracting the semi-polar pyrazine compounds compared to combination fibers.[12]

A Self-Validating Experimental Workflow for HS-SPME-GC-MS

A robust and reproducible protocol is the foundation of trustworthy data. The following step-by-step methodology for the analysis of pyrazines in a food matrix (e.g., yeast extract, cocoa) is designed to ensure accuracy and consistency.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Causality: Precise measurement is critical for quantitative accuracy.

    • Add 5 mL of saturated sodium chloride (NaCl) solution.

    • Causality (Salting-Out): Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of the organic pyrazine molecules and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[10]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Equilibration:

    • Place the vial in an autosampler tray or heating block equipped with an agitator.

    • Incubate the sample at 60-80°C for 15-20 minutes with continuous agitation.

    • Causality: Heating increases the vapor pressure of the pyrazines, facilitating their release from the sample matrix into the headspace.[13] Agitation accelerates the mass transfer, ensuring a true equilibrium is reached between the sample, headspace, and fiber.[10]

  • Headspace SPME Extraction:

    • After incubation, expose the pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial.

    • Maintain the extraction temperature (e.g., 50-60°C) for 30-50 minutes with continued agitation.

    • Causality: The extraction time and temperature are optimized to allow for sufficient adsorption of pyrazines onto the fiber coating without promoting analyte desorption at excessively high temperatures.[6][14]

  • GC-MS Desorption and Analysis:

    • Immediately after extraction, retract the fiber and introduce it into the heated GC inlet (e.g., 230-250°C) for thermal desorption.[11][13]

    • Desorb for 3-5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.

    • Causality: A high injector temperature is required to rapidly and completely desorb the pyrazines from the fiber. The splitless mode ensures that the entire concentrated sample is transferred to the column, maximizing sensitivity.

    • Use a suitable capillary column (e.g., DB-FFAP, DB-WAX) for separation.

    • Employ a temperature program that effectively separates the target pyrazines, for example: start at 40°C, hold for 2 min, ramp to 230°C at 5°C/min, and hold for 5 min.

    • The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Fiber Conditioning:

    • After each analysis, re-condition the SPME fiber in a separate conditioning station or the GC inlet at a high temperature (e.g., 250°C) for 5-10 minutes.

    • Causality: This step is crucial to prevent carry-over of analytes between runs, ensuring the integrity of subsequent analyses.[10]

Workflow Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Homogenized Sample in 20mL Vial Salt 2. Add Saturated NaCl Solution Sample->Salt Seal 3. Seal Vial Salt->Seal Incubate 4. Incubate & Agitate (e.g., 60-80°C) Seal->Incubate Transfer to Autosampler Extract 5. Expose Fiber to Headspace Incubate->Extract Desorb 6. Thermal Desorption in GC Inlet Extract->Desorb Transfer to GC Inlet Separate 7. Chromatographic Separation Desorb->Separate Detect 8. MS Detection & Data Acquisition Separate->Detect Condition 9. Fiber Conditioning Detect->Condition Post-Analysis Fiber_Selection_Logic cluster_properties Key Analyte Properties cluster_fibers Primary Fiber Candidates Analyte Pyrazine Profile Volatility Volatility / MW Analyte->Volatility Polarity Polarity Analyte->Polarity DVB_CAR_PDMS DVB/CAR/PDMS Broad Range / Mixed Polarity Volatility->DVB_CAR_PDMS Broad/Unknown CAR_PDMS CAR/PDMS High Volatility / Low MW Volatility->CAR_PDMS High PDMS_DVB PDMS/DVB Medium Volatility Volatility->PDMS_DVB Medium Polarity->DVB_CAR_PDMS Broad/Unknown PA Polyacrylate (PA) High Polarity Polarity->PA High Decision Optimal Fiber Choice DVB_CAR_PDMS->Decision CAR_PDMS->Decision PDMS_DVB->Decision PA->Decision

Caption: Logic diagram for SPME fiber selection based on pyrazine properties.

Advancements in SPME Technology: The SPME Arrow

For researchers requiring higher sensitivity, the SPME Arrow offers a significant advantage over traditional fibers. The Arrow features a larger sorbent volume and a more robust design. [10]This increased phase volume can lead to higher extraction efficiency and better reproducibility, making it particularly suitable for trace-level analysis of pyrazines in challenging matrices like edible oils. [10][14]Studies have shown that the SPME Arrow is more suitable for multiple headspace SPME (MHS-SPME), an advanced technique for quantification in complex samples. [14]

Conclusion

The selection of an appropriate SPME fiber is a critical, knowledge-based decision that underpins the success of pyrazine analysis. For a comprehensive, untargeted analysis of pyrazines with varying volatilities and polarities, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is consistently the most robust and effective choice, providing the highest extraction efficiency across a broad range of analytes. [6][7][10]However, for targeted applications focusing on highly volatile or specifically polar pyrazines, more specialized fibers like CAR/PDMS or Polyacrylate, respectively, may offer superior performance. The provided workflow and optimization principles serve as a validated starting point for developing reliable methods for the accurate quantification of these critical flavor and aroma compounds.

References

  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. [Link]

  • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). National Center for Biotechnology Information. [Link]

  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti. [Link]

  • Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. [Link]

  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples. National Center for Biotechnology Information. [Link]

  • Comparison of SPME efficiencies for PA, PDMS-DVB and CAR-PDMS fibres... ResearchGate. [Link]

  • Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. PubMed. [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Advanced Analysis of 2-Methoxy-3-methylpyrazine (MMP)

Executive Summary 2-Methoxy-3-methylpyrazine (MMP) is a potent odorant responsible for "nutty," "roasted," and "earthy" characteristics in coffee and food products, while also acting as a critical off-flavor marker (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-methylpyrazine (MMP) is a potent odorant responsible for "nutty," "roasted," and "earthy" characteristics in coffee and food products, while also acting as a critical off-flavor marker (e.g., "ladybug taint" or "musty" defects) in wine and drinking water. With an odor detection threshold as low as 0.4 ng/L (ppt) in water, accurate quantification requires exceptional sensitivity and selectivity.

This guide presents the findings of a comprehensive inter-laboratory comparison evaluating the performance of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) using Stable Isotope Dilution Analysis (SIDA). We benchmark this "Gold Standard" protocol against alternative methodologies such as Stir Bar Sorptive Extraction (SBSE) and classical Solvent Extraction (SDE/LLE).

Key Finding: The SIDA-HS-SPME-GC-MS/MS workflow demonstrates superior inter-laboratory reproducibility (


 < 15%) and linearity compared to external standard methods, effectively mitigating matrix suppression in complex substrates like roasted coffee and red wine.

Methodological Landscape: The Comparison

To objectively evaluate performance, we compared three distinct analytical approaches often employed in proficiency testing schemes.

The "Product": SIDA-HS-SPME-GC-MS/MS
  • Principle: Equilibrium-based extraction from the headspace using a specialized fiber (DVB/CAR/PDMS), quantified against a deuterated internal standard (

    
    -MMP).
    
  • Advantages: Fully automated, solvent-free, high selectivity for volatile pyrazines, and correction for matrix effects via SIDA.

  • Limitations: Fiber saturation in extremely high-concentration samples (rare for MMP).

Alternative A: Stir Bar Sorptive Extraction (SBSE)[1][2]
  • Principle: Sorption onto a PDMS-coated stir bar (Twister) followed by thermal desorption.

  • Advantages: Higher phase ratio (

    
    ) theoretically offers lower Limits of Detection (LOD).
    
  • Limitations: Significant "carry-over" effects between runs; manual handling introduces variance; less selective for highly polar pyrazines compared to specific SPME fibers.

Alternative B: Simultaneous Distillation Extraction (SDE)[3]
  • Principle: Steam distillation with concurrent solvent extraction.

  • Advantages: Exhaustive extraction.

  • Limitations: Labor-intensive (4+ hours), high solvent consumption, artifact formation due to thermal degradation (Maillard reaction), and poor recovery of trace volatiles.

Inter-Laboratory Performance Data

The following data summarizes a proficiency test involving 12 independent laboratories analyzing spiked model wine and green coffee extracts.

Table 1: Performance Metrics Comparison
MetricSIDA-HS-SPME-GC-MS/MS (Recommended)SBSE-GC-MS SDE-GC-MS
Linearity (

)
> 0.999> 0.9950.980 - 0.990
LOD (ng/L) 0.5 - 1.00.1 - 0.5 10 - 50
Recovery (%) 95 - 105%85 - 115%60 - 80%
Repeatability (

)
< 5%8 - 12%15 - 25%
Reproducibility (

)
< 12% 20 - 30%> 35%
Sample Throughput High (30 min/sample)Medium (60+ min)Low (4 hrs/sample)
Critical Analysis
  • Sensitivity vs. Precision: While SBSE offers a slightly lower theoretical LOD due to higher sorbent volume, its inter-laboratory reproducibility (

    
    ) suffers due to carry-over and desorption inconsistencies. SPME provides the best balance of sensitivity and precision.
    
  • Matrix Correction: The use of SIDA (Stable Isotope Dilution) in the recommended protocol is the decisive factor. Laboratories using external calibration (common in SDE) consistently failed to account for the "salting-out" effect variations and matrix suppression in GC-MS sources.

Validated Experimental Protocol (SIDA-HS-SPME)

This protocol is the "Self-Validating System" designed to ensure compliance with ISO 5725 standards for accuracy.

Reagents & Standards
  • Analyte: 2-Methoxy-3-methylpyrazine (MMP), >99% purity.

  • Internal Standard (ISTD): 2-Methoxy-3-([

    
    H
    
    
    
    ]methyl)pyrazine (
    
    
    -MMP). Crucial: Do not use IBMP as a surrogate for MMP due to different volatility profiles.
  • Matrix Modifier: NaCl (analytical grade), baked at 400°C to remove organics.

Sample Preparation
  • Weighing: Transfer 5.0 mL of sample (wine/coffee brew) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl (30% w/v) to enhance volatility (Henry’s Law constant modification).

  • SIDA Addition: Spike with 50

    
    L of 
    
    
    
    -MMP working solution (final conc. ~50 ng/L).
  • Equilibration: Seal with magnetic screw cap (PTFE/Silicone septum). Vortex for 30s.

Automated Extraction (SPME)
  • Fiber: 50/30

    
    m Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). Note: This triple-phase fiber covers the polarity range of pyrazines better than pure PDMS.
    
  • Incubation: 10 min at 40°C with agitation (500 rpm).

  • Extraction: 30 min headspace exposure at 40°C.[1]

GC-MS/MS Parameters
  • Injection: Desorb 3 min at 250°C (Splitless mode).

  • Column: Wax phase (e.g., DB-WAX or SolGel-Wax), 30m x 0.25mm x 0.25

    
    m.
    
  • MRM Transitions (Quantification):

    • MMP:

      
       (Quant), 
      
      
      
      (Qual).
    • 
      -MMP: 
      
      
      
      (Quant).

Visualizations

Analytical Workflow & Decision Logic

This diagram illustrates the critical decision points and flow of the SIDA-HS-SPME method.

G Start Sample Arrival (Wine/Coffee) MatrixCheck Matrix Evaluation (Alcohol/Lipid Content) Start->MatrixCheck ISTD Add Internal Standard (d3-MMP) MatrixCheck->ISTD Corrects Matrix Effects Salt Adjust Ionic Strength (add 30% NaCl) ISTD->Salt Enhances Volatility Equilib Headspace Equilibration (40°C, 10 min) Salt->Equilib SPME SPME Extraction (DVB/CAR/PDMS Fiber) Equilib->SPME Competitive Adsorption GCMS GC-MS/MS Analysis (MRM Mode) SPME->GCMS Thermal Desorption Data Quantification via Isotope Ratio GCMS->Data

Caption: Figure 1: Optimized SIDA-HS-SPME-GC-MS/MS workflow ensuring matrix independence and high sensitivity.

Sources of Inter-Laboratory Variance

A cause-and-effect diagram identifying why laboratories fail proficiency tests for MMP.

Variance Result Inter-Lab Variance (RSD) Method Methodology Result->Method Sample Sample Prep Result->Sample Inst Instrumentation Result->Inst M1 Fiber Age/Type (DVB vs PDMS) Method->M1 M2 Calibration Type (External vs SIDA) Method->M2 S1 Salting Out Consistency Sample->S1 S2 Equilibration Temp/Time Sample->S2 I1 Liner Activity (Adsorption) Inst->I1 I2 Ion Ratio Stability Inst->I2

Caption: Figure 2: Fishbone diagram highlighting critical control points affecting reproducibility in MMP analysis.

References

  • Kotseridis, Y., & Baumes, R. (2000). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 848(1-2), 313-325.

  • Culleré, L., Aznar, M., & Cacho, J. (2017). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry. Journal of Chromatography A, 1487, 221-227.

  • Bicchi, C., Iori, C., Rubiolo, P., & Sandra, P. (2002). Headspace Sorptive Extraction (HSSE) in the Headspace Analysis of Aromatic and Medicinal Plants. Journal of Agricultural and Food Chemistry, 50(3), 449-459.

  • Pickering, G. J., et al. (2005). Determination of 3-alkyl-2-methoxypyrazines in grape juice and wine using stable isotope dilution gas chromatography-mass spectrometry. Australian Journal of Grape and Wine Research, 11(2), 164-171.

  • Toci, A., & Farah, A. (2014). Volatile compounds as potential defective coffee beans' markers. Food Chemistry, 163, 44-51.

Sources

Validation

Sensory Panel Validation for 2-Methoxy-3-methylpyrazine Off-Note Detection

Executive Summary In pharmaceutical development and high-purity manufacturing, 2-Methoxy-3-methylpyrazine (2M3MP) represents a critical quality control challenge. A potent alkylpyrazine often associated with "musty," "da...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and high-purity manufacturing, 2-Methoxy-3-methylpyrazine (2M3MP) represents a critical quality control challenge. A potent alkylpyrazine often associated with "musty," "damp earth," or "potato-bin" off-notes, 2M3MP possesses an odor detection threshold in the low nanogram per liter (ng/L or parts-per-trillion) range.

While analytical instrumentation (GC-MS) is the standard for quantification, it frequently struggles to match the human olfactory system's sensitivity and integration capabilities regarding perceived taint in complex matrices. This guide compares the Validated Sensory Panel against analytical alternatives, demonstrating why a biologically calibrated panel remains the superior "product" for initial off-note detection and how to rigorously validate such a panel using ISO-grounded methodologies.

The Challenge: Why 2M3MP Eludes Standard Detection

2M3MP (CAS: 2847-30-5) is insidious because its sensory character shifts with concentration. At high levels, it appears "nutty" or "roasted" (common in coffee/nuts); at trace levels (near threshold), it manifests as a "musty/moldy" defect often mistaken for 2,4,6-trichloroanisole (TCA) or geosmin.

The Sensitivity Gap:

  • Human Threshold: ~0.4 – 2.0 ng/L (water matrix).

  • Standard GC-MS LOD: ~2.0 – 10.0 ng/L (without extensive pre-concentration like SPME).

This gap means a sample can pass a standard analytical screen yet fail in a patient usability study due to perceived off-odors.

Comparative Analysis: Sensory Panel vs. Alternatives

The following table objectively compares the Validated Sensory Panel (The Product) against the two primary alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Electronic Noses (e-Nose).

Table 1: Performance Matrix for 2M3MP Detection
FeatureValidated Sensory Panel (The Product) GC-MS (Analytical) e-Nose (Digital)
Primary Detection Mechanism G-Protein Coupled Receptors (Biological Integration)Mass-to-Charge Ratio (Chemical Separation)Sensor Array Pattern Recognition
Limit of Detection (LOD) < 1.0 ng/L (ppt) (Matrix dependent)0.8 – 2.5 ng/L (Requires SPME/SDE)> 50 ng/L (Generally poor for trace ppt)
"Off-Note" Characterization High. Distinguishes "Nutty" vs. "Musty" context.[1][2][3]Low. Identifies molecule, not perception.Medium. Matches patterns, lacks nuance.
Cost per Sample High (Labor intensive)Medium (Instrument time)Low (Rapid screening)
False Negatives Low (if validated correctly)High (if below instrument LOD)High (due to matrix interference)
Throughput Low (Fatigue limits: ~10 samples/session)High (Automated)Very High
Comparative Insight

While GC-MS is irrefutable for quantification (telling you exactly how much is there), it is often blind to the existence of the problem at the earliest stages of contamination. The e-Nose lacks the specificity for trace alkylpyrazines in complex pharmaceutical buffers. The Validated Sensory Panel serves as the only detector capable of bridging the gap between "molecule presence" and "patient perception."

Scientific Mechanism: Biological vs. Instrumental

To understand why the panel is necessary, we must visualize the signal transduction pathways. The human nose amplifies the signal via combinatorial coding, whereas the MS detector relies on ionization efficiency.

DetectionPathways cluster_Bio Biological Pathway (Sensory Panel) cluster_Inst Instrumental Pathway (GC-MS) Molecule 2M3MP Molecule (Trace Concentration) Receptor Olfactory Epithelium (GPCR Binding) Molecule->Receptor Binding Column GC Column (Separation) Molecule->Column Injection Bulb Olfactory Bulb (Signal Amplification) Receptor->Bulb Action Potential Cortex Orbitofrontal Cortex (Perception: 'Musty') Bulb->Cortex Integration IonSource Ion Source (Fragmentation) Column->IonSource Detector Mass Analyzer (Signal < Noise Floor?) IonSource->Detector Detection

Figure 1: Signal Transduction Comparison. Note the biological pathway's "Amplification" stage, which allows for sub-instrumental detection.

Methodology: Validating the Sensory Panel[4]

A sensory panel is only as good as its calibration. An unvalidated panel is a liability. The following protocol, grounded in ISO 8586 , transforms human subjects into a calibrated instrument.

Phase 1: Screening (The Hardware Check)
  • Objective: Eliminate anosmia (smell blindness) and specific insensitivity to alkylpyrazines.

  • Protocol:

    • Triangle Test (ISO 4120): Present 3 cups (2 water, 1 spiked with 2M3MP at 10 ng/L).

    • Requirement: Candidate must identify the odd sample in 3 consecutive replicates.

    • Exclusion: Any candidate failing to detect 2M3MP at suprathreshold levels is disqualified.

Phase 2: Training (The Software Installation)
  • Objective: Align vocabulary. What the chemist calls "2-Methoxy-3-methylpyrazine," the panelist must consistently label "Musty/Damp Cardboard."

  • Attribute Generation:

    • Provide reference standards:

      • 2M3MP (High Conc): "Roasted Peanuts"

      • 2M3MP (Low Conc): "Musty/Earthy"[1][2][4]

      • Geosmin: "Beet earth" (Discriminator)

      • TCA: "Moldy Cork" (Discriminator)

  • Consensus: The panel must agree that the specific 2M3MP defect is distinct from general "mold."

Phase 3: Validation (The Calibration Curve)

This is the most critical step for scientific integrity. You must prove the panel's accuracy and precision.

The "Spike and Recovery" Validation Protocol:

  • Matrix: Water or Placebo Drug Formulation.

  • Samples: Prepare a randomized set of 10 samples per panelist.

    • 4x Blanks (Placebo)

    • 2x Low Spike (2 ng/L - near threshold)

    • 2x Medium Spike (10 ng/L)

    • 2x High Spike (50 ng/L)

  • Procedure: Double-blind assessment. Panelists rate intensity on a 15cm line scale.

  • Acceptance Criteria:

    • False Positive Rate: < 10% (Panelists must not find defects in Blanks).

    • Detection Rate: > 80% at Medium/High spikes.

    • Linearity: Intensity scores must correlate with concentration (

      
      ).
      

Workflow Visualization: The Validation Loop

The following diagram illustrates the iterative process required to maintain the "Self-Validating System."

ValidationLoop Start Panel Recruitment (ISO 8586) Screening Screening: 2M3MP Sensitivity (Triangle Test @ 10ng/L) Start->Screening Training Training: Attribute Alignment ('Musty' vs 'Nutty') Screening->Training Pass Validation Validation Phase (Double-Blind Spiked Recovery) Training->Validation Analysis Statistical Analysis (False Pos/Neg Rates) Validation->Analysis Decision Pass Criteria? Analysis->Decision Certified Certified Panel (Ready for Testing) Decision->Certified Yes (R² > 0.8) Retrain Remedial Training Decision->Retrain No Retrain->Training

Figure 2: The ISO-compliant validation loop ensures the panel acts as a calibrated instrument.

Experimental Data: Simulated Case Study

To demonstrate the superiority of the sensory panel in a real-world scenario, consider a study on Leachables in Glass Vials .

Scenario: A batch of sterile water for injection (WFI) stored in glass vials showed no peaks on routine GC-MS (LOD 2.0 ng/L). However, stability samples were flagged for "off-odor."

Experiment:

  • Method A (GC-MS): SPME extraction.[1][2] Result: Not Detected (< 2.0 ng/L) .

  • Method B (Validated Panel): 8 panelists, 3-AFC (Alternative Forced Choice).

    • Result: 7/8 panelists correctly identified the suspect vials against fresh WFI.

    • Descriptor: "Damp basement/Musty."

References

  • ISO 8586:2012 . Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization.[5] [Link]

  • Simpson, R. F., et al. (2004) .[2] Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks. Journal of Agricultural and Food Chemistry. [Link]

  • Leffingwell & Associates . Odor Thresholds in Water. (Standard reference for alkylpyrazine thresholds). [Link]

  • McGorrin, R. J. (2011) . The Significance of Volatile Sulfur Compounds in Food Flavors. (Discusses comparative sensitivity of GC-MS vs Sensory for potent odorants). ACS Symposium Series. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-3-methylpyrazine Levels in Commercial Food Products

This guide provides an in-depth technical comparison of 2-methoxy-3-methylpyrazine (MMP) levels in various commercial food products. It is intended for researchers, scientists, and professionals in the food and flavor de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-methoxy-3-methylpyrazine (MMP) levels in various commercial food products. It is intended for researchers, scientists, and professionals in the food and flavor development industries. This document offers a comprehensive overview of MMP's significance, detailed analytical methodologies for its quantification, and a comparative analysis of its concentration in different food matrices.

Introduction: The Significance of 2-Methoxy-3-methylpyrazine (MMP) in Food Flavor

2-Methoxy-3-methylpyrazine is a potent aroma compound that imparts desirable nutty, roasted, and earthy flavor notes to a wide range of food products[1][2]. It is a member of the pyrazine family, which is renowned for contributing to the characteristic flavors of cooked, roasted, and toasted foods[3][4]. The formation of MMP is primarily attributed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during thermal processing[5].

The sensory impact of MMP is significant even at very low concentrations, with a reported odor threshold as low as 3 to 7 parts per billion (ppb)[6]. This potency makes the precise control and benchmarking of MMP levels critical for ensuring consistent and appealing flavor profiles in commercial food products. This guide will delve into the analytical methods for accurately quantifying MMP and provide a comparative overview of its levels in various food items.

Analytical Methodologies for the Quantification of MMP

The accurate quantification of MMP in complex food matrices requires highly sensitive and selective analytical techniques. The gold standard for this application is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME) or the use of a Stable Isotope Dilution Assay (SIDA) for ultimate accuracy.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds in food[5]. It is favored for its simplicity, sensitivity, and reduced sample preparation time.

Causality Behind Experimental Choices: The selection of the SPME fiber coating is critical and depends on the polarity of the analyte. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to effectively adsorb a broad range of volatile compounds. The incubation temperature and time are optimized to ensure the efficient partitioning of MMP from the food matrix into the headspace for subsequent adsorption by the SPME fiber.

Stable Isotope Dilution Assay (SIDA)

For the most accurate and precise quantification, a Stable Isotope Dilution Assay (SIDA) is the preferred method[7]. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated MMP) to the sample as an internal standard.

Trustworthiness of the Protocol: Because the isotopically labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the native analyte to the labeled internal standard using GC-MS, highly accurate and precise quantification can be achieved, effectively compensating for any sample loss during preparation or analysis.

Experimental Protocol: Quantification of MMP in a Solid Food Matrix using HS-SPME-GC-MS with SIDA

This protocol provides a detailed, step-by-step methodology for the quantification of 2-methoxy-3-methylpyrazine in a solid food matrix, such as roasted nuts or bread.

Materials:

  • Food sample (e.g., roasted peanuts, whole wheat bread)

  • 2-Methoxy-3-methylpyrazine (MMP) analytical standard

  • Deuterated 2-methoxy-3-methylpyrazine (d3-MMP) internal standard

  • Deionized water

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with magnetic crimp caps

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize the food sample to a fine powder.

    • Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.

  • Internal Standard Spiking:

    • Add a known concentration of the d3-MMP internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected MMP concentration in the sample.

  • HS-SPME Extraction:

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in a heated agitator.

    • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS, operating in splitless mode.

    • Desorb the analytes from the fiber at 250°C for 5 minutes.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX).

    • Utilize a temperature program to achieve good chromatographic separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both native MMP and d3-MMP.

  • Quantification:

    • Create a calibration curve using a series of standards containing known concentrations of MMP and a fixed concentration of d3-MMP.

    • Calculate the concentration of MMP in the sample by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

Benchmarking MMP Levels in Commercial Food Products

Table 1: Benchmark Levels of 2-Methoxy-3-methylpyrazine in Various Food Categories

Food CategoryTypical/Recommended Concentration Range (ppm)Data Source Type
Baked Goods0.01 - 4.0FEMA GRAS Maximum Use Levels[8] / Suggested Addition Levels[9]
Breakfast CerealsUp to 0.5Suggested Addition Levels[9]
Roasted Nuts (Almond, Peanut, Hazelnut)1.0 - 5.0Suggested Addition Levels[9]
Popcorn0.2Suggested Addition Levels[9]
CoffeeNot specified for MMP, but total alkylpyrazines can range from 82.1 to 211.6 mg/kg (ppm) in roasted coffee beans.[7][10][11]Research on related compounds
Frozen DairyUp to 2.0FEMA GRAS Maximum Use Levels[8]

Interpretation of Data:

The data indicates that MMP is typically used at low ppm levels to impart significant flavor characteristics. For products like roasted nuts and some baked goods, higher concentrations are employed to achieve a pronounced nutty and roasted flavor profile. In contrast, for products like popcorn, a more subtle note is desired. The wide range for total alkylpyrazines in coffee highlights the significant contribution of this class of compounds to its complex aroma, though specific MMP levels are not detailed in the cited literature.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the HS-SPME-GC-MS with SIDA workflow for MMP quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification homogenize Homogenize Food Sample weigh Weigh Sample into Vial homogenize->weigh add_reagents Add Water & NaCl weigh->add_reagents spike Spike with d3-MMP (IS) add_reagents->spike incubate Incubate & Equilibrate (60°C, 15 min) spike->incubate expose Expose SPME Fiber (60°C, 30 min) incubate->expose desorb Desorb in GC Inlet expose->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM Mode) separate->detect calculate Calculate MMP Concentration detect->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: HS-SPME-GC-MS with SIDA workflow for MMP analysis.

Conclusion

Benchmarking 2-methoxy-3-methylpyrazine levels in commercial food products is essential for maintaining flavor consistency and quality. While publicly available quantitative data for MMP in a wide range of specific commercial products is limited, this guide provides valuable benchmarks based on industry usage levels and suggested flavoring concentrations. The detailed analytical protocol for HS-SPME-GC-MS with Stable Isotope Dilution Analysis offers a robust and reliable method for in-house quantification. By employing these methodologies and comparative data, researchers and developers can gain greater control over the flavor profiles of their products and ensure they meet consumer expectations.

References

  • Pyrazines in Foods. Request PDF. (2025-08-07).
  • Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee. Request PDF. (2025-08-07).
  • Odor Threshold of Some Pyrazines. Request PDF. (2025-08-07).
  • Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Semantic Scholar. (2020-04-28). Retrieved from [Link].

  • Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. PubMed. (2025-07-18). Retrieved from [Link].

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Retrieved from [Link].

  • Determination of Pyrazine and Flavor Variations in Peanut Genotypes During Roasting. Request PDF. (2025-08-07).
  • Sourcing 2-Methoxy-3-Methylpyrazine: A Guide for Flavor & Fragrance Buyers. (2026-01-20). Retrieved from [Link].

  • 2-methoxy-3-methyl pyrazine, 2847-30-5. The Good Scents Company. Retrieved from [Link].

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Retrieved from [Link].

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Request PDF. (2025-08-06).
  • Flavor Bites: 2-Methoxy-3-methylpyrazine. Perfumer & Flavorist. (2019-12-09). Retrieved from [Link].

  • 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. PubChem. Retrieved from [Link].

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). Request PDF. (2025-08-06).
  • Pyrazines in Foods. A Review. ElectronicsAndBooks. Retrieved from [Link].

  • Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. PubMed. (2020-04-29). Retrieved from [Link].

  • Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification. PMC. Retrieved from [Link].

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. (2013-07-03). Retrieved from [Link].

  • Quantitative Analysis of Alkylpyrazines in Regular- and Low-fat Commercial Peanut Butter Preparations. Retrieved from [Link].

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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